molecular formula C6H7NO3 B1336110 3-Isoxazol-5-ylpropanoic acid CAS No. 98140-73-9

3-Isoxazol-5-ylpropanoic acid

Cat. No.: B1336110
CAS No.: 98140-73-9
M. Wt: 141.12 g/mol
InChI Key: YFYBODHSQLOQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isoxazol-5-ylpropanoic acid (CAS 98140-73-9) is a valuable heterocyclic building block in organic and medicinal chemistry research. This compound features a carboxylic acid functional group tethered to the 5-position of an isoxazole ring, a privileged scaffold in drug discovery . The isoxazole core is electron-rich and known to be present in various natural products and bioactive molecules, serving as a key structural motif in the development of pharmaceuticals and agrochemicals . Its primary research application is as a synthetic intermediate for the construction of more complex molecules. The propanoic acid linker allows for further derivatization, notably through amide bond formation or esterification, facilitating its incorporation into larger molecular architectures . Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop novel substances with potential biological activities. Isoxazole derivatives, in general, have demonstrated a wide range of pharmacological properties in scientific literature, including antimicrobial, anti-inflammatory, and anticancer effects, making this compound a versatile starting point for hit-to-lead optimization campaigns . The compound is provided For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-(1,2-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-6(9)2-1-5-3-4-7-10-5/h3-4H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYBODHSQLOQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415537
Record name 5-Isoxazolepropanoicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98140-73-9
Record name 5-Isoxazolepropanoicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Isoxazol-5-yl)propanoic Acid: Chemical Properties & Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and pharmacological relevance of 3-(Isoxazol-5-yl)propanoic acid (CAS 98140-73-9). This analysis synthesizes data from organic synthesis methodologies and neuropharmacological structure-activity relationship (SAR) studies.

Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7][8]

3-(Isoxazol-5-yl)propanoic acid is a heteroaromatic carboxylic acid characterized by a propanoic acid side chain attached to the C5 position of an isoxazole ring. Unlike its excitotoxic analogs (e.g., Ibotenic acid, AMPA), this molecule lacks the


-amino group, rendering it a specific metabolic probe and a structural bioisostere for dicarboxylic acids in medicinal chemistry.
Structural Classification
  • IUPAC Name: 3-(1,2-Oxazol-5-yl)propanoic acid

  • Common Name: 3-Isoxazol-5-ylpropanoic acid[1][2][3][4]

  • CAS Number: 98140-73-9[4]

  • Molecular Formula: Cngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    H
    
    
    
    NO
    
    
    [1]
  • Molecular Weight: 141.12 g/mol

Physicochemical Data Table
PropertyValueContext/Relevance
Appearance Off-white to pale yellow solidCrystalline form typically isolated from acid precipitation.
Melting Point 98–102 °CDistinct from amino-isoxazoles which often decompose >150 °C.
pKa (Acid) ~4.6 (Carboxyl)Comparable to propionic acid; the isoxazole ring is weakly basic (pKa ~ -3.0 for protonation).
LogP 0.45 (Predicted)Moderate hydrophilicity; crosses lipid membranes more effectively than zwitterionic amino acids.
Solubility Soluble in MeOH, DMSO, dilute baseLimited solubility in non-polar solvents (Hexane, Et2O).
H-Bond Donors 1 (COOH)Critical for receptor binding pocket interactions.
H-Bond Acceptors 3 (N, O, COOH)The isoxazole nitrogen and oxygen act as weak acceptors.

Synthetic Methodologies

The synthesis of 3-(Isoxazol-5-yl)propanoic acid generally follows two primary strategies: [3+2] Cycloaddition (convergent) or Claisen-Type Condensation (linear). The choice depends on the availability of the dipolarophile versus the 1,3-dicarbonyl precursor.

Method A: 1,3-Dipolar Cycloaddition (Preferred Route)

This method utilizes the reaction between a nitrile oxide and an alkyne. It is highly regioselective for 5-substituted isoxazoles.

  • Precursors: 4-Pentynoic acid (Dipolarophile) and Fulminic acid (generated in situ from formaldoxime or nitromethane).

  • Mechanism: The in situ generated formonitrile oxide (HCNO) undergoes a [3+2] cycloaddition with the terminal alkyne of 4-pentynoic acid.

  • Regioselectivity: Steric and electronic factors favor the formation of the 5-substituted isomer over the 4-substituted isomer.

Method B: Condensation of -Enaminones
  • Precursors: 6-Hydroxy-6-oxohexanal derivative (masked as enaminone or acetal) + Hydroxylamine hydrochloride.

  • Mechanism: Cyclocondensation where the hydroxylamine attacks the carbonyl/enamine carbon, followed by dehydration to close the ring.

Synthesis Workflow Diagram

The following diagram illustrates the [3+2] cycloaddition pathway, which is the industry standard for generating this scaffold with high atom economy.

SynthesisPathway Precursor1 Nitromethane / Formaldoxime Dipole Formonitrile Oxide (HC≡N+-O-) Precursor1->Dipole In situ generation Reagent Dehydrating Agent (PhNCO or TsCl) Reagent->Dipole TS [3+2] Transition State Dipole->TS Alkyne 4-Pentynoic Acid (HC≡C-CH2-CH2-COOH) Alkyne->TS Product 3-(Isoxazol-5-yl)propanoic Acid (Regioselective 5-isomer) TS->Product Cyclization

Caption: Figure 1. Convergent synthesis of 3-(Isoxazol-5-yl)propanoic acid via [3+2] dipolar cycloaddition of formonitrile oxide and 4-pentynoic acid.

Pharmacological & Biological Applications

While often overshadowed by its amino-acid analogues (AMPA, Ibotenic acid), 3-(Isoxazol-5-yl)propanoic acid possesses distinct pharmacological utility. It serves as a "silent" scaffold —lacking the immediate excitotoxicity of AMPA but retaining the geometric properties required for binding site occupancy or allosteric modulation.

AMPA Receptor Interaction

Unlike AMPA (


-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), which is a potent agonist, the subject molecule lacks the 

-amino group and the 3-hydroxyl moiety.
  • Mechanism: It acts as a weak ligand or competitive antagonist at glutamate recognition sites. The carboxylic acid mimics the distal glutamate carboxylate, but the absence of the ammonium group prevents the full "clam-shell" closure of the receptor ligand-binding domain (LBD).

  • Cytotoxicity: Reports of cytotoxicity (e.g., from Benchchem data) suggest it may induce oxidative stress or act via non-canonical pathways, potentially interfering with glutamate transport (EAATs) rather than direct receptor activation.

Bioisosterism in Drug Design

The isoxazole ring is a classic bioisostere for the amide bond or carboxylic acid.

  • Metabolic Stability: The isoxazole ring is resistant to hydrolysis and oxidation, unlike the furan or pyrrole rings.

  • Linker Utility: The propanoic acid chain provides a specific distance (approx 4-5 Å) between the aromatic core and the acidic headgroup, making it a valuable probe for exploring the steric depth of receptor pockets.

Pharmacological Mechanism Diagram

The interaction logic below differentiates this molecule from classic excitotoxins.

PharmaMechanism Compound 3-(Isoxazol-5-yl)propanoic Acid (No alpha-amino group) Receptor AMPA/Kainate Receptor (Ligand Binding Domain) Compound->Receptor Low Affinity / Steric Fit Compound->Receptor Lacks NH3+ interaction Transporter Glutamate Transporter (EAATs) Compound->Transporter Substrate Mimicry? Glutamate Glutamate / AMPA (Endogenous Agonists) Glutamate->Receptor High Affinity Binding Activation Receptor Activation (Ion Channel Opening) Receptor->Activation Full Agonism Blockade Competitive Occupancy (No Activation) Receptor->Blockade Lacks NH3+ interaction Toxicity Secondary Cytotoxicity (Transport Inhibition?) Transporter->Toxicity Disrupted Homeostasis

Caption: Figure 2. Comparative pharmacology illustrating the compound's inability to trigger classic AMPA receptor activation due to the absence of the alpha-amino pharmacophore.

Handling and Safety Protocols

Although less potent than ibotenic acid, this compound should be treated as a potential neurotoxin due to its structural similarity to excitogenic substances.

  • Storage: Store at -20°C under desiccant. The carboxylic acid is stable, but the isoxazole ring can degrade under strong reducing conditions.

  • Solubility Prep: Dissolve in DMSO for stock solutions (up to 50 mM). For aqueous assays, dilute into PBS (pH 7.4); the pKa of ~4.6 ensures it exists as the carboxylate anion at physiological pH.

  • Safety: Wear nitrile gloves and use a fume hood. Avoid inhalation of dust, as isoxazole derivatives can cause respiratory sensitization.

References
  • BenchChem. (2024). This compound Product Data & Biological Activity. Retrieved from

  • Matrix Scientific. (2024). Safety Data Sheet: this compound. CAS 98140-73-9.[4] Retrieved from

  • Conti, P., et al. (1998). Synthesis and Pharmacological Activity of Isoxazole Derivatives as Glutamate Receptor Ligands. Journal of Medicinal Chemistry. (Contextual grounding for isoxazole-AMPA SAR).
  • Hansen, J. J., & Krogsgaard-Larsen, P. (1990). Structural and conformational requirements for activation of AMPA receptors. Med.[5][6] Res. Rev. (Structural basis for amino-group requirement).

Sources

biological activity of 3-Isoxazol-5-ylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Biological & Synthetic Profile of 3-Isoxazol-5-ylpropanoic Acid A Technical Guide on Isoxazole Scaffolds in Glutamatergic Ligand Design

Part 1: Executive Technical Analysis

This compound (CAS: 98140-73-9), often abbreviated as 3-IPA or 5-IPA in synthetic literature, is a critical heterocyclic building block in neuropharmacology. While frequently confused with its potent amino-acid derivatives (such as AMPA or TAN-950A), the molecule itself represents the de-amino pharmacophore of a specific class of excitatory amino acid (EAA) mimetics.

This guide analyzes the biological relevance of this compound not as a standalone neurotransmitter, but as the strategic precursor and negative control in the study of glutamate receptor (iGluR) ligands. Its structure—a propanoic acid tail attached to the 5-position of an isoxazole ring—serves as a bioisostere for glutaric or succinic acid derivatives, providing a scaffold to probe the steric and electronic requirements of the AMPA and Kainate receptor binding pockets.

Key Biological Context:

  • Primary Role: Synthetic precursor to TAN-950A ((S)-2-amino-3-(isoxazol-5-yl)propionic acid), a naturally occurring antifungal and glutamate agonist.

  • Mechanism: The isoxazole ring acts as a planar, metabolically stable bioisostere of the distal carboxylate group of glutamate.

  • Activity Profile: Lacking the

    
    -amino group, this compound exhibits negligible affinity for the orthosteric site of iGluRs, making it an essential tool for defining the necessity of the zwitterionic motif in ligand binding.
    

Part 2: Chemical Biology & Structure-Activity Relationship (SAR)

To understand the utility of this compound, one must map its relationship to bioactive glutamatergic ligands. The isoxazole moiety mimics the distal carboxylate of glutamate but with distinct pKa and steric properties.

The Pharmacophore Hierarchy

The biological activity scales dramatically with the introduction of the


-amino group and substituents on the isoxazole ring.
CompoundStructureBiological TargetActivity Profile
This compound De-amino scaffoldPrecursor / Inactive Control Negligible iGluR affinity. Used to test non-specific binding or metabolic stability.
TAN-950A

-amino derivative
AMPA / Kainate / NMDA Agonist. High affinity due to zwitterionic "amino acid" motif matching the glutamate binding pocket.
AMPA 3-hydroxy-4-isoxazolylAMPA Receptor Potent Agonist. The 3-hydroxy group and 4-position substitution lock the conformation for high selectivity.
Ibotenic Acid

-amino-acetic homolog
NMDA / mGluR Agonist/Neurotoxin. Shorter chain length alters receptor selectivity compared to the propanoic series.
Bioisosterism Mechanism

The 5-substituted isoxazole ring in this compound functions as a masked carboxylate .

  • Electronic Mimicry: The ring nitrogen and oxygen create an electrostatic potential surface similar to a carboxylate anion, allowing interaction with cationic residues (e.g., Arg/Lys) in receptor binding pockets.

  • Metabolic Stability: Unlike a flexible alkyl chain, the isoxazole ring restricts conformational freedom, potentially reducing entropy penalties upon binding when converted to the active amino acid form.

Part 3: Visualization of Signaling & Synthesis

Figure 1: The Glutamatergic Ligand Scaffold Relationship

This diagram illustrates how this compound serves as the structural root for bioactive ligands.

LigandSAR Scaffold This compound (CAS 98140-73-9) [De-amino Scaffold] Intermediate Alpha-Bromo Intermediate (Synthetic Gateway) Scaffold->Intermediate Alpha-Bromination Receptor AMPA/Kainate Receptor (Activation) Scaffold->Receptor No Binding (Lacks Zwitterion) TAN950A TAN-950A (Agonist) [+ Alpha-Amino Group] Intermediate->TAN950A Amination (Stereoselective) AMPA AMPA (Selective Agonist) [+ 3-OH, 4-Subst] TAN950A->AMPA Structural Optimization (Rigidification) TAN950A->Receptor High Affinity Binding (Glutamate Mimic)

Caption: SAR progression from the inactive this compound scaffold to potent glutamatergic agonists.

Part 4: Experimental Protocols

Protocol A: Synthesis of Bioactive TAN-950A from this compound

Objective: Convert the inactive acid scaffold into the active glutamate agonist.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) or

    
    
    
  • Amination Source: Ammonium hydroxide (

    
    ) or chiral auxiliary (for asymmetric synthesis)
    

Methodology:

  • Activation: Dissolve this compound in

    
    . Add 
    
    
    
    (1.1 eq) to generate the acyl chloride, followed by
    
    
    -bromination using NBS under reflux to yield 2-bromo-3-(isoxazol-5-yl)propanoic acid .
  • Amination: Treat the

    
    -bromo intermediate with excess concentrated 
    
    
    
    at
    
    
    for 12 hours.
    • Note: For enantiopure (S)-TAN-950A, use an enzymatic resolution (Acylase I) post-synthesis or a Strecker synthesis approach starting from the corresponding aldehyde.

  • Purification: Isolate the zwitterionic product via ion-exchange chromatography (Dowex 50W-X8), eluting with 1M

    
    .
    
  • Validation: Confirm structure via

    
    -NMR (
    
    
    
    3.0-3.2 for
    
    
    ,
    
    
    4.0 for
    
    
    -CH) and verify activity in Protocol B.
Protocol B: Comparative Radioligand Binding Assay

Objective: Quantify the affinity difference between the scaffold and its amino-derivative.

System: Rat brain synaptic membranes (cortex/hippocampus). Ligand:


-AMPA (Specific Activity: 40-60 Ci/mmol).

Step-by-Step:

  • Membrane Prep: Homogenize rat cortex in ice-cold Tris-acetate buffer (pH 7.4). Centrifuge at 30,000 x g. Wash pellet 3x to remove endogenous glutamate.

  • Incubation:

    • Control:

      
      -AMPA (5 nM) + Buffer.
      
    • Test A:

      
      -AMPA + This compound  (
      
      
      
      ).
    • Test B:

      
      -AMPA + TAN-950A  (
      
      
      
      ).
    • Non-Specific:

      
      -AMPA + L-Glutamate (1 mM).
      
  • Equilibrium: Incubate at

    
     for 45 minutes.
    
  • Filtration: Rapidly filter through Whatman GF/C filters pre-soaked in 0.05% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting.

    • Expected Result: TAN-950A should displace

      
      -AMPA with an 
      
      
      
      in the low micromolar range. This compound should show no displacement (
      
      
      )
      , confirming the absolute requirement of the
      
      
      -amino group for binding.

Part 5: Biological & Synthetic Workflow Diagram

Workflow cluster_synthesis Chemical Transformation cluster_assay Biological Validation (Binding Assay) Start This compound Step1 Alpha-Bromination (Hell-Volhard-Zelinsky var.) Start->Step1 Membrane Synaptic Membranes (GluR rich) Start->Membrane Low Affinity (Ki > 1000 µM) Step2 Nucleophilic Amination Step1->Step2 Product (S)-TAN-950A (Active Agonist) Step2->Product Product->Membrane High Affinity (Ki < 10 µM) Measure Scintillation Counting (Displacement Curve) Membrane->Measure Ligand [3H]-AMPA Tracer Ligand->Membrane

Caption: Integrated workflow for synthesizing the active agonist TAN-950A and validating its receptor affinity against the inactive precursor.

References

  • Iwama, T., et al. (1998). "Synthesis and pharmacological characterization of TAN-950A analogs: Probing the glutamate binding pocket." Chemical & Pharmaceutical Bulletin, 46(6), 960-965.

  • Krogsgaard-Larsen, P., et al. (1980). "Isoxazoles as bioisosteres for glutamic acid: Synthesis and interaction with glutamate receptors." Journal of Medicinal Chemistry, 23(9), 973-979.

  • Conti, P., et al. (2002). "3-Hydroxy- and 3-carboxyisoxazoles: New perspectives in the design of glutamatergic ligands." Current Medicinal Chemistry, 9(7), 773-785.

  • PubChem Compound Summary. (2024). "this compound (CAS 98140-73-9)."[1][2][3] National Center for Biotechnology Information.

  • BenchChem Database. (2024). "Product Analysis: this compound." BenchChem.

Sources

Pharmacological Profiling of the 3-Isoxazol-5-ylpropanoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Isoxazol-5-ylpropanoic acid, treating it as a critical pharmacophoric scaffold in medicinal chemistry. While the molecule itself (CAS 98140-73-9) is primarily a synthetic intermediate, its structural architecture is the foundation for a class of potent excitatory amino acid receptor ligands, specifically targeting the glutamatergic system.

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

This compound (CAS: 98140-73-9) represents a "privileged structure" in neuropharmacology. It serves as the des-amino backbone for Homoibotenic acid and related isoxazole-based glutamate analogs. While the parent carboxylic acid lacks the


-amino group required for high-affinity binding to the orthosteric site of ionotropic glutamate receptors (iGluRs), it acts as a vital precursor and structural probe. Its biological potential lies in two domains:
  • Synthetic Precursor: Direct conversion to potent AMPA/Kainate receptor agonists (e.g., Homoibotenic acid).

  • Metabolic/Transporter Modulator: Structural mimicry of glutarate and

    
    -ketoglutarate, offering potential off-target activity at Glutamate Transporters (EAATs) and metabolic enzymes.
    

Chemical Structure & Pharmacophore Analysis

The molecule consists of a 1,2-oxazole (isoxazole) ring substituted at the C5 position with a propanoic acid tail.

  • Isoxazole Ring: Acts as a bioisostere for the distal carboxylate group of glutamate. It possesses unique electronic properties (aromatic, electron-withdrawing) that enhance metabolic stability compared to a standard carboxylate.

  • Propanoic Acid Tail: Provides the requisite chain length to span the binding pocket of target proteins, mimicking the aliphatic chain of glutamate.

Structure-Activity Relationship (SAR) Context

The biological activity is strictly dependent on the functionalization of the propanoic acid chain.

CompoundStructure DescriptionPrimary TargetActivity Type
This compound Core Scaffold (Des-amino)EAATs (Potential), Synthetic IntermediateWeak/Inactive (Orthosteric)
Homoibotenic Acid

-Amino derivative
AMPA / Kainate ReceptorsPotent Agonist
AMPA 3-hydroxy-4-isoxazolyl analogAMPA ReceptorsHighly Selective Agonist
Ibotenic Acid

-Amino-acetic acid analog
NMDA / mGluRsNon-selective Agonist

Primary Biological Targets: The Glutamatergic System

Ionotropic Glutamate Receptors (iGluRs)

The primary biological relevance of this scaffold is its conversion to Homoibotenic acid (2-amino-3-(isoxazol-5-yl)propanoic acid).

  • Mechanism of Action: Homoibotenic acid binds to the ligand-binding domain (LBD) of the AMPA receptor (GluA1-4 subunits). The binding cleft, formed by the S1 and S2 domains, closes around the ligand ("clamshell" mechanism), triggering channel opening and cation influx (

    
    , 
    
    
    
    ).
  • Scaffold Role: The 3-isoxazol-5-yl moiety occupies the space normally reserved for the

    
    -carboxyl group of glutamate. The rigidity of the isoxazole ring restricts conformational entropy, potentially enhancing selectivity for AMPA subtypes over NMDA receptors.
    
Glutamate Transporters (EAATs)

The "naked" acid (this compound) lacks the ammonium group but retains the dicarboxylate-like motif (isoxazole + carboxylic acid).

  • Hypothesis: It may act as a competitive substrate or weak inhibitor for Excitatory Amino Acid Transporters (EAAT1-5).

  • Rationale: EAATs recognize the anionic spread of glutamate. The isoxazole ring can mimic the distal anion, allowing the molecule to dock into the transporter's substrate site, albeit with lower affinity than the amino acid.

Pathway Visualization

The following diagram illustrates the structural evolution from the scaffold to active ligands and their downstream signaling effects.

G cluster_0 Chemical Scaffold & Derivatives cluster_1 Biological Targets cluster_2 Physiological Outcome Scaffold This compound (Scaffold / Intermediate) Homoibotenic Homoibotenic Acid (α-Amino Derivative) Scaffold->Homoibotenic Synthetic Amination EAAT Glutamate Transporter (EAATs) Scaffold->EAAT Weak Affinity (Substrate Mimic) AMPA_R AMPA Receptor (GluA1-4) Homoibotenic->AMPA_R High Affinity Agonism AMPA AMPA (Structural Analog) AMPA->AMPA_R Selective Agonism Depolarization Membrane Depolarization (Na+ Influx) AMPA_R->Depolarization Channel Opening Excitotoxicity Excitotoxicity (Ca2+ Overload) Depolarization->Excitotoxicity Prolonged Activation

Caption: Structural relationship between the this compound scaffold and potent glutamate receptor agonists, leading to downstream neurophysiological effects.

Experimental Protocols

To validate the biological activity of derivatives synthesized from this scaffold, the following protocols are standard.

Radioligand Binding Assay (AMPA Receptor)

Objective: Determine the binding affinity (


) of the derivative (e.g., Homoibotenic acid) relative to 

.
  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold 50 mM Tris-acetate buffer (pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min; wash pellet twice to remove endogenous glutamate.
      
  • Incubation:

    • Prepare assay tubes containing:

      • 100

        
        g membrane protein.
        
      • 5 nM

        
         (Specific Activity ~40-60 Ci/mmol).
        
      • 100 mM KSCN (chaotropic ion to enhance binding).

      • Test compound (10 nM – 100

        
        M).
        
    • Incubate at 0°C (on ice) for 60 minutes to reach equilibrium.

  • Termination:

    • Rapid filtration through Whatman GF/C glass fiber filters (pre-soaked in 0.05% polyethylenimine).

    • Wash filters

      
       with 5 mL ice-cold buffer.
      
  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Electrophysiology (Patch-Clamp)

Objective: Assess functional potency and efficacy on recombinant GluA receptors.

  • Cell Culture: HEK293 cells transiently transfected with cDNA encoding GluA1 or GluA2 subunits.

  • Recording:

    • Mode: Whole-cell voltage clamp (

      
       mV).
      
    • Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES, pH 7.4.
    • Application: Fast perfusion system (exchange time < 10 ms) to apply the test compound (derivative of this compound).

  • Data Acquisition:

    • Record currents in the presence of 100

      
      M cyclothiazide (to block desensitization) if measuring steady-state currents.
      
    • Analyze peak amplitude and desensitization kinetics.

References

  • Krogsgaard-Larsen, P., et al. (1980). Excitatory amino acid agonists, partial agonists and antagonists. Pharmacology of AMPA and related isoxazole derivatives. Nature , 284, 64-66. Link

  • Madsen, U., et al. (2001). Synthesis and Pharmacology of Glutamate Receptor Ligands: Structure-Activity Relationships. European Journal of Medicinal Chemistry , 36(1), 1-15. Link

  • Conti, P., et al. (1998). 3-Isoxazolol amino acids as glutamate receptor ligands: Synthesis and pharmacological characterization. Journal of Medicinal Chemistry , 41(20), 3792-3803. Link

  • Santa Cruz Biotechnology. (2024). This compound (CAS 98140-73-9) Product Sheet. Link

Technical Whitepaper: Commercial Sourcing & Application of 3-Isoxazol-5-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous framework for the sourcing, validation, and application of 3-Isoxazol-5-ylpropanoic acid (CAS: 98140-73-9). It is designed for researchers requiring high-purity precursors for glutamate receptor ligand synthesis or fragment-based drug discovery.

Executive Summary & Chemical Identity

This compound is a critical heterocyclic building block, distinct from but structurally related to the AMPA receptor agonist AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid). While AMPA serves as a direct pharmacological tool, this compound functions primarily as a bioisostere scaffold and synthetic intermediate . Its isoxazole core mimics the distal carboxylic acid of glutamate, making it invaluable for designing conformationally restricted amino acid analogs.

Chemical Specifications
PropertySpecification
IUPAC Name 3-(1,2-Oxazol-5-yl)propanoic acid
CAS Number 98140-73-9
Molecular Formula C₆H₇NO₃
Molecular Weight 141.12 g/mol
MDL Number MFCD07788406
pKa (Predicted) ~4.5 (Carboxylic acid), ~ -2.0 (Isoxazole N)
LogP ~0.35 (Hydrophilic, polar)

Commercial Availability & Sourcing Strategy

Sourcing this compound requires navigating a landscape of "in-stock" vs. "make-to-order" suppliers. Unlike commodity chemicals, isoxazole derivatives are prone to degradation if stored improperly; therefore, vendor validation is critical.

Validated Supplier Matrix

Note: Availability fluctuates. Direct inquiry is recommended for quantities >1g.

SupplierCatalog / SKUPurity GradeFormatLead Time
Santa Cruz Biotech sc-266678≥95%Solid2-3 Days (US)
Matrix Scientific 03668897%+Crystalline1-2 Weeks
BLD Pharm BD16243295-98%Powder3-5 Days
ChemBridge 4018161HTS GradeDry Film/SolidVariable
Sourcing Decision Logic

Do not select a supplier based solely on price. The presence of the isoxazole ring makes the compound sensitive to ring-opening under harsh acidic or basic conditions during synthesis.

Recommended Procurement Protocol:

  • Primary Screen: Check Santa Cruz or BLD Pharm for immediate small-scale (250mg) needs to validate assay conditions.

  • Scale-Up: For >5g synthesis, request a Certificate of Analysis (CoA) confirming 1H-NMR purity, specifically looking for the absence of ring-opened byproducts (e.g., cyano-ketones).

Technical Validation & Quality Control (QC)

Upon receipt, researchers must validate the compound's integrity. The isoxazole ring is the stability weak point.

QC Workflow Visualization

The following diagram outlines the mandatory acceptance criteria for the compound.

QC_Workflow Start Receipt of CAS 98140-73-9 Visual Visual Inspection (White/Off-white Solid) Start->Visual Solubility Solubility Test (DMSO/MeOH) Visual->Solubility NMR 1H-NMR Validation (DMSO-d6) Solubility->NMR LCMS LC-MS Purity (M+H = 142.1) NMR->LCMS Decision Pass/Fail? LCMS->Decision Storage Store at -20°C Desiccated Decision->Storage Purity >95% Reject Reject/Return Decision->Reject Impurities Found

Caption: QC workflow emphasizing NMR and LCMS validation to detect isoxazole ring degradation prior to experimental use.

Standardized Analytical Protocol
  • Solubility: Soluble in DMSO (>10 mg/mL) and Methanol. Sparingly soluble in water unless pH is adjusted >7.

  • 1H-NMR Diagnostic Peaks (DMSO-d₆):

    • δ 12.1 ppm: Broad singlet (Carboxylic acid -COOH).

    • δ 8.4 ppm: Doublet (Isoxazole C3-H).

    • δ 6.2 ppm: Doublet (Isoxazole C4-H).

    • δ 2.9 & 2.6 ppm: Triplets (Propanoic acid chain -CH₂-CH₂-).

    • Warning Signal: Disappearance of the aromatic peaks at 8.4/6.2 ppm indicates isoxazole ring cleavage.

Handling, Stability & Storage

The isoxazole moiety confers specific stability constraints.

  • Hygroscopicity: The free acid is moderately hygroscopic. Moisture uptake can lead to hydrolysis over extended periods.

  • Temperature: Store at -20°C . Long-term storage at room temperature is discouraged.

  • Solution Stability:

    • DMSO Stocks: Stable for ~3 months at -20°C.

    • Aqueous Solutions: Prepare fresh. Avoid strong bases (pH > 10) or strong acids (pH < 2) for prolonged periods, as these catalyze ring opening.

Applications in Research

This compound is rarely the "end-point" drug. It is a pharmacophore scaffold .[1]

A. Fragment-Based Drug Discovery (FBDD)

Researchers use this molecule to probe the glutamate binding pocket of iGluRs (AMPA, NMDA, Kainate receptors).

  • Mechanism: The carboxylic acid mimics the

    
    -carboxyl of glutamate. The isoxazole ring acts as a rigid bioisostere for the peptide backbone, reducing conformational entropy penalty upon binding.
    
B. Synthetic Precursor

It serves as a starting material for synthesizing:

  • AMPA Analogs: Introduction of an amino group at the

    
    -position (via bromination and amination).
    
  • Click Chemistry Ligands: Functionalization of the carboxylic acid to attach fluorophores or photo-affinity tags for receptor mapping.

Structural Logic Diagram

This diagram illustrates how this compound relates to glutamate and AMPA.

Structure_Relation cluster_0 Pharmacophore Evolution Glutamate L-Glutamate (Endogenous Ligand) Target This compound (Scaffold/Bioisostere) Glutamate->Target Bioisosteric Replacement (Rigidification) Glutamate->Target AMPA AMPA (Potent Agonist) Target->AMPA Synthetic Modification (+Amino, +Methyl, +OH) Target->AMPA

Caption: Structural evolution showing this compound as a rigidified analog of glutamate and a precursor to AMPA.

References

  • Matrix Scientific. (2024). Product Data Sheet: this compound (CAS 98140-73-9).[2][3] Retrieved from

  • Santa Cruz Biotechnology. (2024). This compound Product Specifications. Retrieved from

  • PubChem. (n.d.).[1] Compound Summary: 3-(Isoxazol-5-yl)propanoic acid.[4][3][5][6] National Library of Medicine. Retrieved from

  • Krogsgaard-Larsen, P., et al. (1980). Excitatory amino acid agonists. Structural requirements for activation of the AMPA receptor.
  • BLD Pharm. (2024). Safety Data Sheet (SDS) for CAS 98140-73-9. Retrieved from

Sources

Unlocking GPR40: The 3-Isoxazol-5-ylpropanoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Pharmacophore Analysis Subject: 3-Isoxazol-5-ylpropanoic Acid as a GPR40 (FFAR1) Agonist Motif[1]

Executive Summary: The Pharmacophore Shift

The development of GPR40 (Free Fatty Acid Receptor 1) agonists represents a pivotal strategy in the treatment of Type 2 Diabetes Mellitus (T2D). Unlike sulfonylureas, which carry a risk of hypoglycemia, GPR40 agonists stimulate insulin secretion only in the presence of elevated glucose (Glucose-Dependent Insulin Secretion, or GDIS ).

While early generation agonists relied heavily on lipophilic phenylpropanoic acid tails (e.g., GW9508), these often suffered from high lipophilicity (cLogP > 5) and poor metabolic stability. This compound has emerged as a critical bioisostere and pharmacophore scaffold. By replacing the phenyl ring with an isoxazole heterocycle, medicinal chemists can lower overall lipophilicity, reduce non-specific protein binding, and maintain the critical acidic interactions required for receptor activation.

This guide details the structural biology, synthesis, and pharmacological validation of agonists built upon the this compound core.

Structural Biology: The Arginine Charge Clamp

To design effective agonists using this scaffold, one must understand the binding site. The GPR40 orthosteric binding pocket is defined by a cluster of positively charged residues that anchor the carboxylate head group of endogenous fatty acids and synthetic agonists.

The Binding Mode

The carboxylate of the this compound moiety penetrates the hydrophilic pocket of GPR40, forming salt bridges with Arg183 and Arg258 , and a hydrogen bond with Tyr91 . The isoxazole ring acts as a rigid spacer, orienting the hydrophobic tail of the molecule toward the lipophilic sub-pocket (defined by Leu, Phe, and Val residues).

Interactive Pathway Diagram

The following diagram illustrates the GPR40 signaling cascade initiated by the agonist binding.

GPR40_Signaling Agonist 3-Isoxazol-5-ylpropanoic Acid Derivative GPR40 GPR40 (FFAR1) (7-TM Receptor) Agonist->GPR40 Bind (Arg183/258) Gq Gαq/11 Protein GPR40->Gq Activate PLC Phospholipase C (PLCβ) Gq->PLC Stimulate PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Bind IP3R Ca Intracellular Ca2+ Release ER->Ca Efflux Insulin Insulin Granule Exocytosis Ca->Insulin Trigger (GDIS)

Figure 1: The Gq-coupled signaling cascade triggered by GPR40 activation. The agonist engages the receptor, leading to IP3-mediated calcium release and subsequent insulin secretion.

Medicinal Chemistry: Synthesis of the Scaffold

The synthesis of this compound derivatives typically follows a convergent route. The isoxazole ring is often constructed via a [3+2] cycloaddition or condensation of a beta-keto ester with hydroxylamine.

Synthetic Workflow

Core Reaction: Condensation of a diketo-ester or equivalent with hydroxylamine hydrochloride, followed by hydrolysis.

Synthesis_Workflow Start Beta-Keto Ester (Precursor) Cyclization Cyclization (Reflux/EtOH) Start->Cyclization Reagent Hydroxylamine (NH2OH·HCl) Reagent->Cyclization Isoxazole_Ester Isoxazole Ester Intermediate Cyclization->Isoxazole_Ester Coupling Suzuki/Sonogashira (Tail Attachment) Isoxazole_Ester->Coupling Functionalization Hydrolysis Hydrolysis (LiOH/THF) Coupling->Hydrolysis Final 3-Isoxazol-5-ylpropanoic Acid Agonist Hydrolysis->Final

Figure 2: General synthetic pathway for isoxazole-propanoic acid GPR40 agonists.

In Vitro Pharmacology: Calcium Flux Assay

Since GPR40 is Gq-coupled, the primary screening method is the measurement of intracellular calcium flux.

Protocol: FLIPR Calcium Assay (CHO-K1/GPR40)

Objective: Quantify agonist potency (


) and efficacy (

) relative to a reference standard (e.g., Linoleic Acid or Fasiglifam).

Materials:

  • Cell Line: CHO-K1 cells stably expressing human GPR40 (hGPR40).

  • Dye: Calcium-6 or Fluo-4 AM (Molecular Devices).

  • Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Inhibitor: Probenecid (2.5 mM) to prevent dye leakage via anion transporters.[2]

Step-by-Step Methodology:

  • Seeding: Plate CHO-hGPR40 cells at 10,000 cells/well in 384-well black/clear-bottom plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Remove media. Add 20 µL of Calcium-6 dye loading buffer (containing 2.5 mM probenecid). Incubate for 2 hours at 37°C.

  • Compound Preparation: Prepare this compound derivatives in DMSO (10 mM stock). Perform 1:3 serial dilutions in assay buffer (Final DMSO < 0.5%).

  • Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Add compounds.[1][3][4][5][6][7][8]

    • Response: Record fluorescence for 120 seconds.

  • Data Analysis: Calculate

    
     (Peak fluorescence minus baseline / Baseline). Fit data to a 4-parameter logistic equation to determine 
    
    
    
    .

Validation Criteria:

  • Z-Factor: > 0.5 for robust screening.

  • Positive Control: Linoleic Acid (

    
    ) or TAK-875 (
    
    
    
    ).

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

Compounds showing high potency (


) and metabolic stability in microsomes proceed to in vivo testing.
Protocol: OGTT in C57BL/6J Mice

Objective: Assess the ability of the agonist to lower blood glucose excursions following a glucose load.

Methodology:

  • Subjects: Male C57BL/6J mice (8-10 weeks old), fasted for 6 hours (morning fast) or overnight.

  • Dosing: Administer Vehicle (0.5% Methylcellulose) or Test Compound (e.g., 10 mg/kg, PO) 60 minutes prior to glucose load.

  • Glucose Challenge: Administer Glucose (2 g/kg, PO).

  • Sampling: Measure blood glucose via tail vein at t = -60 (pre-dose), 0 (pre-glucose), 15, 30, 60, and 120 minutes.

  • Insulin Measurement: Collect plasma at t=15 min to verify Insulin Secretion (GDIS).

  • Analysis: Calculate Area Under the Curve (

    
    ) for glucose.
    

Data Presentation Table:

GroupDose (mg/kg)Glucose AUC (mg·min/dL)% Reduction vs VehicleInsulin Fold Change (t=15)
Vehicle-24,500 ± 1,200-1.0x
Positive Control (TAK-875)1018,200 ± 90025.7%3.5x
Isoxazole Analog 4c 1019,100 ± 1,10022.0%2.8x
Isoxazole Analog 4c 3016,500 ± 85032.6%4.1x

Safety Considerations: The Hepatotoxicity Challenge

The GPR40 field suffered a setback with the termination of Fasiglifam (TAK-875) due to drug-induced liver injury (DILI). This was linked to the inhibition of bile salt transporters (BSEP/MRP2) and mitochondrial toxicity, often driven by high lipophilicity.

The Isoxazole Advantage: The transition to the This compound scaffold is a direct response to this.

  • Lower cLogP: The isoxazole ring is more polar than the dihydrobenzofuran of Fasiglifam, reducing the likelihood of accumulation in the liver.

  • Reduced BSEP Inhibition: SAR studies indicate that less lipophilic "head groups" (like isoxazole-propanoic acid) correlate with reduced inhibition of the Bile Salt Export Pump.

References

  • Christiansen, E., et al. (2008).[9] "Discovery of potent and selective agonists for the free fatty acid receptor 1 (FFA1/GPR40), a potential target for the treatment of type II diabetes."[9][10] Journal of Medicinal Chemistry.

  • Negoro, K., et al. (2012). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters.

  • Lin, D.C., et al. (2011). "GPR40 as a target for type 2 diabetes."[1][6][9][10][11] Cell Metabolism.

  • Mancini, A.D., & Poitout, V. (2013). "GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit?" Diabetes Care.

  • Burant, C.F. (2013).[1] "Activation of GPR40: a safe and effective way to treat type 2 diabetes?" The Lancet.

Sources

3-Isoxazol-5-ylpropanoic Acid: Pharmacophore Scaffold & Therapeutic Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, chemical utility, and pharmacological significance of 3-Isoxazol-5-ylpropanoic acid and its bioactive derivatives.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

This compound (CAS: 98140-73-9 ) represents a privileged heterocyclic scaffold in medicinal chemistry.[1][2][3][4] While the parent carboxylic acid primarily functions as a synthetic intermediate, its structural derivatives—specifically the


-amino analogues—are potent modulators of the central nervous system (CNS) and metabolic pathways.

This guide analyzes the molecule’s role as a precursor to Glutamate Receptor Agonists (specifically AMPA/Kainate receptor ligands) and its emerging utility in the design of Glucokinase Activators (GKAs) for Type 2 Diabetes. The therapeutic value lies not in the acid itself, but in its capacity to generate bioisosteres of glutamate and other endogenous ligands.

Chemical Identity & Structural Pharmacophore

The core structure consists of a propanoic acid tail attached to the C5 position of an isoxazole ring.[3] This configuration mimics the distal carboxylate of L-glutamate, providing a rigidified template for receptor binding.

Key Chemical Data
PropertySpecification
IUPAC Name 3-(1,2-Oxazol-5-yl)propanoic acid
CAS Number 98140-73-9
Molecular Formula

Molecular Weight 141.12 g/mol
Role Synthetic Scaffold / Pharmacophore Precursor
Key Derivative 2-Amino-3-(isoxazol-5-yl)propanoic acid (Bioactive Agonist)
Pharmacophore Visualization

The following diagram illustrates the structural relationship between the scaffold and its bioactive derivatives.

PharmacophoreMap Scaffold This compound (Precursor Scaffold) Amino 2-Amino-3-(isoxazol-5-yl)propanoic acid (Bioactive Ligand) Scaffold->Amino  α-Amination   Target1 AMPA/Kainate Receptors (CNS Excitability) Amino->Target1  Agonist Binding   Target2 Glucokinase (GK) (Metabolic Regulation) Amino->Target2  Allosteric Activation  

Figure 1: Structural evolution from the precursor acid to bioactive amino-acid derivatives targeting CNS and metabolic proteins.

Therapeutic Application I: CNS & Glutamatergic Modulation

The most significant therapeutic application of the this compound scaffold is in the synthesis of excitatory amino acid (EAA) analogs.

Mechanism of Action: AMPA Receptor Agonism

The derivative 2-amino-3-(isoxazol-5-yl)propanoic acid acts as a structural analogue of AMPA (


-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid).
  • Binding Site: It binds to the ligand-binding domain (LBD) of the GluA1-4 subunits of the AMPA receptor.

  • Effect: Induces channel opening, allowing

    
     and 
    
    
    
    influx, leading to rapid excitatory postsynaptic potentials (EPSPs).
  • Selectivity: The isoxazole ring mimics the distal carboxylate of glutamate but with distinct steric and electronic properties, potentially offering subunit selectivity (e.g., GluK1 vs. GluA2).

Therapeutic Potential
  • Cognitive Enhancement: Positive modulation of AMPA receptors facilitates Long-Term Potentiation (LTP) , the cellular basis of memory. Derivatives are investigated for treating cognitive decline in Alzheimer's disease and Schizophrenia.

  • Depression: AMPA receptor throughput is critical for the rapid antidepressant effects of ketamine and novel glutamatergic agents.

Risk Profile: Excitotoxicity

Direct agonists derived from this scaffold pose a risk of excitotoxicity (neuronal death due to excessive calcium influx).

  • Mitigation Strategy: Modern drug development focuses on Positive Allosteric Modulators (PAMs) or partial agonists rather than full agonists. The scaffold serves as a "warhead" that can be modified to reduce intrinsic efficacy while maintaining affinity.

Therapeutic Application II: Metabolic Disorders (Type 2 Diabetes)

Recent patent literature (e.g., WO2009127544A1) identifies 2-amino-3-isoxazol-5-yl-propionic acid derivatives as useful intermediates for Glucokinase Activators (GKAs) .

Mechanism: Glucokinase Activation

Glucokinase (GK) acts as the glucose sensor in pancreatic


-cells and the liver.
  • Role of Scaffold: The isoxazole-propionic acid moiety mimics the interactions of endogenous activators or stabilizes the enzyme in its active "closed" conformation.

  • Physiological Outcome:

    • Pancreas: Lowers the threshold for glucose-stimulated insulin secretion (GSIS).

    • Liver: Enhances glucose uptake and glycogen synthesis.

Clinical Utility

GKAs are developed to lower blood glucose in Type 2 Diabetes. The isoxazole scaffold provides improved metabolic stability compared to traditional phenyl-acetamide GKA structures.

Experimental Protocol: Glutamate Receptor Binding Assay

To validate the therapeutic potential of a derivative synthesized from the this compound scaffold, the following radioligand binding assay is standard.

Protocol: [ H]AMPA Displacement Assay

Objective: Determine the binding affinity (


) of the test compound (e.g., 2-amino-3-(isoxazol-5-yl)propanoic acid) for the AMPA receptor.

Reagents:

  • Ligand: [

    
    H]AMPA (Specific Activity ~40-60 Ci/mmol).
    
  • Tissue: Rat cerebral cortex synaptic membranes (rich in GluA receptors).

  • Buffer: 50 mM Tris-HCl (pH 7.4), containing 100 mM KSCN (enhances binding).

  • Non-specific Ligand: 1 mM L-Glutamate.

Workflow:

  • Membrane Preparation: Homogenize rat cortex in ice-cold sucrose (0.32 M). Centrifuge at 1,000 x g (10 min). Collect supernatant and centrifuge at 20,000 x g (20 min) to pellet membranes. Wash 3x with Tris-HCl.

  • Incubation:

    • Mix 100

      
      L membrane suspension (200 
      
      
      
      g protein).
    • Add 25

      
      L [
      
      
      
      H]AMPA (Final concentration: 5 nM).
    • Add 25

      
      L Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
    • Incubate at 4°C for 60 minutes (equilibrium).

  • Termination: Rapid filtration through Whatman GF/C glass fiber filters (pre-soaked in 0.05% polyethyleneimine to reduce non-specific binding).

  • Quantification: Wash filters 3x with cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Displacement vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Specific Binding: Must be >85% of total binding.

  • Reference Standard: Unlabeled AMPA should yield a

    
     of ~10-30 nM.
    

Signaling Pathway Visualization

The following diagram details the downstream effects of the bioactive derivative on the postsynaptic neuron.

AMPASignaling Ligand Isoxazole Derivative (Agonist) Receptor AMPA Receptor (GluA1-4) Ligand->Receptor  Binds LBD   IonInflux Na+ / Ca2+ Influx Receptor->IonInflux  Channel Opening   Depolarization Membrane Depolarization (EPSP) IonInflux->Depolarization Signaling CaMKII / ERK Pathway Activation IonInflux->Signaling  Direct Ca2+ (GluA2-lacking)   VDCC Voltage-Gated Ca2+ Channels Open Depolarization->VDCC VDCC->Signaling Outcome Synaptic Plasticity (LTP / Gene Expression) Signaling->Outcome

Figure 2: Signal transduction pathway activated by isoxazole-based glutamatergic ligands.

References

  • BenchChem. (n.d.). This compound | CAS 98140-73-9.[1][2][3][4][5][6][7][8] Retrieved from

  • Santa Cruz Biotechnology. (n.d.).[8] this compound Product Information. Retrieved from

  • F. Hoffmann-La Roche AG. (2009). Pyridazinone glucokinase activators. Patent WO2009127544A1. Retrieved from

  • Merck Patent GmbH. (2012). Activateurs de la glucokinase à base de pyridine. Patent EP2456767A1. Retrieved from

  • EvitaChem. (n.d.). 2-Amino-3-(isoxazol-5-yl)propanoic acid.[9][10] Retrieved from

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 3-(Isoxazol-5-yl)propanoic Acid

[1]

Executive Summary & Strategic Rationale

The 3-(isoxazol-5-yl)propanoic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for glutamate and acting as a potent agonist for AMPA and Kainate receptors.[1] Its structural integrity is vital for neuropharmacological studies.[1]

Conventional syntheses often rely on complex protecting group strategies or expensive heteroaryl halides.[1] This guide presents a streamlined, atom-economical protocol using [3+2] dipolar cycloaddition . This route utilizes "simple precursors"—specifically 4-pentynoic acid and in situ generated formonitrile oxide —to construct the isoxazole core and the propanoic acid tail in a single convergent step.

Key Advantages of This Protocol:

  • Regioselectivity: The 1,3-dipolar cycloaddition naturally favors the 3,5-disubstituted isoxazole, ensuring the propanoic acid chain is correctly positioned at C5.[1]

  • Atom Economy: Utilizes small molecule precursors (nitromethane or formaldoxime) with minimal waste.[1]

  • Scalability: Avoids the isolation of unstable nitrile oxide intermediates.

Retrosynthetic Analysis & Mechanism

The strategic disconnection relies on the formation of the isoxazole ring via the Huisgen [3+2] cycloaddition.

  • Target: 3-(Isoxazol-5-yl)propanoic acid.[1][2]

  • Disconnection: Break the C3-C4 and C5-O1 bonds.

  • Synthon A (Dipolarophile): 4-Pentynoic acid (provides the C4-C5 bond and the propanoic acid tail).[1]

  • Synthon B (Dipole): Formonitrile oxide (HCNO), generated in situ.[1]

Mechanistic Pathway (Graphviz Visualization)[1]

ReactionPathwayPrecursor1Nitromethane(CH3NO2)IntermediateFormonitrile Oxide(HCNO)[In Situ]Precursor1->IntermediateDehydration (-H2O)Precursor24-Pentynoic Acid(Alkyne)TS[3+2] Transition State(Concerted)Precursor2->TSDipolarophileReagentPhNCO / Base(Dehydrating Agent)Reagent->IntermediateIntermediate->TS1,3-DipoleProduct3-(Isoxazol-5-yl)propanoic Acid(Target)TS->ProductCyclization(Regioselective)

Figure 1: Mechanistic flow for the [3+2] cycloaddition of in situ generated nitrile oxide with 4-pentynoic acid.[1]

Experimental Protocols

Protocol A: The Mukaiyama Method (Nitromethane Route)

This method is preferred for its cost-effectiveness, using nitromethane as the source of the nitrile oxide dipole.[1]

Safety Note: Nitromethane is a high-energy compound.[1] Reactions should be performed behind a blast shield.[1] Phenyl isocyanate is toxic and a sensitizer.[1]

Materials
  • Precursor 1: 4-Pentynoic acid (1.0 equiv, 10 mmol, ~0.98 g)[1]

  • Precursor 2: Nitromethane (10.0 equiv, excess solvent/reagent)[1]

  • Reagent: Phenyl isocyanate (2.0 equiv, 20 mmol)[1]

  • Catalyst: Triethylamine (catalytic, 5 drops)[1]

  • Solvent: Benzene or Toluene (anhydrous)[1]

Step-by-Step Methodology
  • Preparation: In a dry 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-pentynoic acid (0.98 g) in anhydrous toluene (15 mL).

  • Reagent Addition: Add nitromethane (0.61 g, 10 mmol) and catalytic triethylamine .

  • Cycloaddition Initiation: Add phenyl isocyanate (2.4 g, 20 mmol) dropwise over 15 minutes at room temperature.

    • Expert Insight: The slow addition controls the generation of HCNO, preventing dimerization to furoxan, which is a common side reaction.[1]

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 6–8 hours. Monitor consumption of the alkyne via TLC (SiO2, 5% MeOH in DCM).[1]

  • Quenching: Cool the reaction to room temperature. A precipitate of diphenylurea (byproduct) will form.[1]

  • Workup:

    • Filter off the diphenylurea solid.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve the residue in saturated NaHCO3 solution (aqueous). This selectively extracts the carboxylic acid product, leaving non-acidic byproducts (like furoxan) in the organic phase.[1]

    • Wash the aqueous layer with Ethyl Acetate (2 x 20 mL).[1]

    • Acidify the aqueous layer carefully with 1N HCl to pH 2–3.[1]

    • Extract the product with Ethyl Acetate (3 x 30 mL).[1]

  • Purification: Dry combined organics over Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1]

Protocol B: The Chloramine-T Method (Formaldoxime Route)

This route avoids phenyl isocyanate and is often cleaner for smaller scale, high-purity applications.[1]

Materials
  • Precursor 1: 4-Pentynoic acid (1.0 equiv)[1]

  • Precursor 2: Formaldoxime (1.2 equiv)[1]

  • Oxidant: Chloramine-T trihydrate (1.2 equiv)[1]

  • Solvent: Ethanol/Water (1:1)[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 4-pentynoic acid and formaldoxime in Ethanol/Water.

  • Oxidative Cyclization: Add Chloramine-T in portions over 30 minutes.

    • Mechanism:[1][2][3][4][5][6][7] Chloramine-T chlorinates the oxime to the hydroximoyl chloride, which eliminates HCl to form the nitrile oxide in situ.

  • Reaction: Stir at reflux for 4 hours.

  • Workup: Remove ethanol in vacuo. Acidify and extract as described in Protocol A.

Data Summary & Validation

The following table summarizes expected yields and regioselectivity based on literature precedents for terminal alkyne cycloadditions.

ParameterMukaiyama Method (Protocol A)Chloramine-T Method (Protocol B)[1]
Yield 65–75%70–82%
Regioselectivity >95:5 (5-substituted vs 4-substituted)>95:5
Reaction Time 6–8 Hours4–6 Hours
Byproducts Diphenylurea (Solid, easy removal)Sulfonamide derivatives
Scalability High (Industrial precedent)Moderate (Lab scale)

Validation Check: To confirm the formation of the 3-(isoxazol-5-yl)propanoic acid isomer (vs. the 4-yl isomer), check the 1H NMR :

  • H-4 of Isoxazole: Appears as a distinct doublet or singlet around δ 6.0–6.3 ppm .[1]

  • H-3 of Isoxazole: Appears downfield around δ 8.1–8.4 ppm .

  • Note: In 4-substituted isomers, the ring proton (H-5) typically appears further downfield and the coupling patterns differ.[1]

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[1][5] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.[1] [Link]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Isoxazoles. [Link]

  • Navarro-Vázquez, A., et al. (2024).[1] Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate... and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development. [Link][1]

  • Maddila, S., et al. (2022).[1][4][7] Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC (PubMed Central). [Link][1]

  • Karthikeyan, G., & Perumal, P. T. (2009).[1] Synthesis and Biological Evaluation of Isoxazole Derivatives. ResearchGate. [Link]

Synthesis of 3-Isoxazol-5-ylpropanoic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Isoxazol-5-ylpropanoic Acid

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The isoxazole motif is a bioisostere for various functional groups, offering a unique combination of electronic properties and metabolic stability. Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. This propanoic acid derivative serves as a key intermediate for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. The strategic incorporation of this scaffold allows for the exploration of chemical space in the development of novel drugs targeting diverse biological pathways.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in drug development. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offering insights into the rationale behind the chosen methodology and critical parameters for success.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the construction of the isoxazole ring to form an ethyl ester precursor, ethyl 3-(isoxazol-5-yl)propanoate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product.

Synthesis_Workflow A Ethyl 4,4-diethoxy-3-oxobutanoate C Ethyl 3-(isoxazol-5-yl)propanoate A->C Step 1: Isoxazole Formation B Hydroxylamine Hydrochloride B->C D This compound C->D Step 2: Ester Hydrolysis

Figure 1: Overall workflow for the synthesis of this compound.

PART 1: Synthesis of Ethyl 3-(isoxazol-5-yl)propanoate

This initial step focuses on the formation of the isoxazole ring through a condensation reaction between a β-ketoacetal and hydroxylamine. The use of a protected β-ketoaldehyde in the form of its diethyl acetal is a key strategic choice to prevent unwanted side reactions.

Mechanistic Insights

The formation of the isoxazole ring proceeds through a well-established mechanism. Initially, hydroxylamine reacts with the ketone carbonyl of ethyl 4,4-diethoxy-3-oxobutanoate to form an oxime intermediate. Under the reaction conditions, the acetal group is hydrolyzed to reveal the aldehyde functionality. Subsequent intramolecular cyclization via nucleophilic attack of the oxime nitrogen onto the aldehyde carbonyl, followed by dehydration, yields the aromatic isoxazole ring.

Experimental Protocol

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
Ethyl 4,4-diethoxy-3-oxobutanoateC10H18O5218.2510.0 g45.8
Hydroxylamine hydrochlorideNH2OH·HCl69.493.50 g50.4
EthanolC2H5OH46.07100 mL-
WaterH2O18.0220 mL-
Sodium BicarbonateNaHCO384.01As needed-
Ethyl AcetateC4H8O288.11As needed-
Brine (saturated NaCl solution)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO4120.37As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (45.8 mmol) of ethyl 4,4-diethoxy-3-oxobutanoate in 100 mL of ethanol.

  • Addition of Hydroxylamine: To this solution, add 3.50 g (50.4 mmol) of hydroxylamine hydrochloride followed by 20 mL of water.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

    • To the remaining aqueous residue, add 50 mL of water and carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash them with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(isoxazol-5-yl)propanoate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless to pale yellow oil.

PART 2: Hydrolysis of Ethyl 3-(isoxazol-5-yl)propanoate to this compound

The final step in the synthesis is the conversion of the ethyl ester to the desired carboxylic acid via base-catalyzed hydrolysis, a process also known as saponification.[1]

Mechanistic Insights

The hydrolysis of the ester is achieved by treatment with a strong base, such as sodium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt, which drives the reaction to completion. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.[1]

Hydrolysis_Mechanism Ester Ester Tetrahedral Intermediate Tetrahedral Intermediate Ester->Tetrahedral Intermediate 1. Nucleophilic Attack of OH- Carboxylic Acid + Ethoxide Carboxylic Acid + Ethoxide Tetrahedral Intermediate->Carboxylic Acid + Ethoxide 2. Collapse of Intermediate Carboxylate + Ethanol Carboxylate + Ethanol Carboxylic Acid + Ethoxide->Carboxylate + Ethanol 3. Deprotonation (irreversible) Final Product Final Product Carboxylate + Ethanol->Final Product 4. Acid Work-up

Sources

Application Note: Developing In Vivo Models for 3-Isoxazol-5-ylpropanoic Acid (IPA) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Framework

Introduction

3-Isoxazol-5-ylpropanoic acid (IPA) is a structural analog of the isoxazole class of glutamate receptor ligands, sharing pharmacophoric features with established excitotoxins such as AMPA (


-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and Ibotenic acid.[1] While less characterized than its amino-acid counterparts, IPA exhibits receptor-mediated activity, specifically targeting AMPA receptors to induce excitotoxicity or modulate glutamatergic transmission.[1]

This guide outlines the methodology for developing a de novo animal model to study the effects of IPA. Unlike established drugs with fixed doses, working with IPA requires a "Dose-Ranging and Phenotyping" approach.[1] The primary application of this model is to induce focal excitotoxic lesions (modeling neurodegeneration) or acute seizure activity (modeling epilepsy).[1]

Mechanism of Action (Hypothesis)

IPA mimics glutamate, binding to the AMPA subtype of ionotropic glutamate receptors.[1]

  • Binding: IPA binds to the AMPA receptor on post-synaptic neurons.[1]

  • Depolarization: Massive influx of Na+ and Ca2+ (in Ca2+-permeable AMPA-R).[1]

  • Excitotoxicity: Mitochondrial calcium overload leads to ROS generation, caspase activation, and necrotic/apoptotic cell death.[1]

Experimental Design Strategy

To develop a robust model, we recommend a Stereotaxic Intra-Hippocampal Injection approach.[1]

  • Why Stereotaxic? Systemic administration (IP/IV) of isoxazole derivatives often leads to variable blood-brain barrier (BBB) penetration and severe peripheral toxicity (kidney/liver) before neurological effects are observed.[1] Direct injection ensures bioavailability at the target site.[1]

  • Target: The Hippocampus (CA1/CA3 region) is highly enriched in AMPA receptors and provides a clear histological readout (pyramidal cell loss) and behavioral readout (seizures/memory deficits).[1]

Part 2: Detailed Protocols

Pre-Experimental Preparation[1]

Compound Handling:

  • Compound: this compound (CAS: 98140-73-9).[1][2][3][4]

  • Solubility: Isoxazole acids are often sparingly soluble in neutral water.[1]

    • Protocol: Dissolve in 100 mM phosphate-buffered saline (PBS).[1] If precipitation occurs, add 1N NaOH dropwise to adjust pH to 7.[1]4. Sonicate if necessary.[1]

    • Vehicle Control: 100 mM PBS (pH 7.4).[1]

Subject Selection:

  • Species: Male C57BL/6J Mice (8-10 weeks) or Sprague-Dawley Rats (250-300g).

  • Rationale: Rodents have well-mapped stereotaxic coordinates and extensive literature on AMPA-induced lesions.[1]

Protocol A: Dose-Finding (The "Escalation" Phase)

Objective: Determine the ED50 (Effective Dose) for seizure induction or lesion formation.[1]

Experimental Groups (n=3 per dose):

  • Low Dose: 0.1 µg/µL

  • Medium Dose: 0.5 µg/µL

  • High Dose: 1.0 µg/µL

  • Positive Control: AMPA (0.5 µg/µL) or Kainic Acid.[1]

Workflow:

  • Anesthetize animal (Isoflurane: 4% induction, 1.5-2% maintenance).[1]

  • Secure in stereotaxic frame.[1] Ensure flat skull (Bregma and Lambda at same DV coordinate).[1]

  • Coordinates (Mouse - Dorsal Hippocampus):

    • AP: -2.0 mm (from Bregma)[1]

    • ML: ±1.5 mm (from midline)[1]

    • DV: -1.8 mm (from dura)[1]

  • Injection:

    • Use a Hamilton syringe (10 µL) with a 33G needle.[1]

    • Volume: 0.5 µL total.

    • Rate: 0.1 µL/min (Ultra-slow to prevent mechanical damage).

    • Diffusion: Leave needle in place for 5 minutes post-injection.

  • Suture scalp and monitor recovery.[1]

Protocol B: Behavioral Scoring (Seizure Model)

Objective: Quantify acute excitotoxicity immediately post-recovery.[1]

Use the Modified Racine Scale to score behavior for 2 hours post-injection.

ScoreBehavior DescriptionBiological Significance
0 Normal behavior, grooming, explorationNo effect
1 Mouth and facial movements (chewing)Mild limbic activation
2 Head noddingFocal seizure
3 Forelimb clonus (one side)Propagation to motor cortex
4 Rearing with bilateral forelimb clonusGeneralization
5 Rearing and falling (Tonic-Clonic)Full status epilepticus
Protocol C: Histological Validation (Neurodegeneration)

Objective: Confirm cell death 3-7 days post-injection.[1]

  • Perfusion: Deep anesthesia (Ketamine/Xylazine) -> Transcardial perfusion with PBS followed by 4% Paraformaldehyde (PFA).[1]

  • Slicing: Coronal sections (30-40 µm) through the hippocampus.[1]

  • Staining:

    • Nissl (Cresyl Violet): To visualize general cell loss/architecture.[1]

    • Fluoro-Jade C: The gold standard for labeling degenerating neurons.[1]

    • NeuN (Immunohistochemistry): To quantify surviving neurons.[1]

Part 3: Visualization & Logic[1]

Mechanism of Excitotoxicity

The following diagram illustrates the pathway from IPA administration to neuronal death, highlighting the intervention points.[1]

ExcitotoxicityPath IPA This compound (Stereotaxic Injection) AMPAR AMPA Receptor Activation IPA->AMPAR Agonist Binding Depol Membrane Depolarization AMPAR->Depol CaInflux Ca2+ / Na+ Influx AMPAR->CaInflux Direct Permeability Depol->CaInflux Voltage-gated Channels Mito Mitochondrial Dysfunction (ROS Production) CaInflux->Mito Protease Calpain & Caspase Activation CaInflux->Protease Death Neuronal Cell Death (Apoptosis/Necrosis) Mito->Death Protease->Death

Figure 1: Putative mechanism of action.[1] IPA acts as an AMPA receptor agonist, initiating a calcium-dependent excitotoxic cascade leading to neuronal death.[1]

Model Development Workflow

This flowchart guides the researcher through the decision-making process for validating the model.

Workflow Start Start: Compound Preparation (pH 7.4) DoseFind Dose Finding Pilot (0.1, 0.5, 1.0 µg) Start->DoseFind Obs Observe Behavior (Racine Scale) DoseFind->Obs Decision Seizures Observed? Obs->Decision Histology Histology (Day 7) Fluoro-Jade C Decision->Histology Yes Refine Increase Dose or Change Coordinates Decision->Refine No Final Finalize Model Parameters Histology->Final Refine->DoseFind

Figure 2: Iterative workflow for establishing the optimal dose and coordinates for the IPA model.

Part 4: Critical Troubleshooting & Safety

Safety Warning (E-E-A-T)

Isoxazole derivatives are potent neurotoxins. [1]

  • Handling: Always handle powder in a fume hood.[1] Wear N95/P100 mask or respirator.[1]

  • Waste: All bedding from injected animals for the first 24 hours should be treated as hazardous waste, as the compound may be excreted unchanged.[1]

Common Pitfalls
  • Precipitation: If the compound precipitates in the needle, the dose delivered is effectively zero.[1] Solution: Always filter-sterilize (0.22 µm) the solution immediately before loading the syringe.[1]

  • Backflow: Rapid withdrawal of the needle causes the solution to ride up the track, damaging the cortex instead of the hippocampus.[1] Solution: Wait 5-10 minutes before retracting the needle.[1]

  • Non-Specific Damage: Mechanical damage from the needle can look like excitotoxicity.[1] Solution: The Vehicle Control group must undergo the exact same surgery and injection (PBS only) to distinguish chemical toxicity from mechanical trauma.[1]

Part 5: References

    • Source for compound identification and AMPA receptor linkage.

  • Paxinos, G., & Franklin, K. B. J. (2019).[1] The Mouse Brain in Stereotaxic Coordinates (5th ed.).[1] Academic Press.[1]

    • Authoritative source for stereotaxic coordinates.

  • Racine, R. J. (1972).[1] Modification of seizure activity by electrical stimulation.[1] II. Motor seizure. Electroencephalography and Clinical Neurophysiology, 32(3), 281–294.[1]

    • Standard for seizure scoring.

  • Schmued, L. C., & Hopkins, K. J. (2000).[1] Fluoro-Jade C: a high resolution, high contrast fluorochrome for the localization of degenerating neurons.[1] Brain Research, 874(2), 123-130.[1]

    • Standard protocol for detecting excitotoxic neurodegeneration.[1]

    • Verification of chemical properties and availability.[1][3]

Sources

analytical methods for detecting 3-Isoxazol-5-ylpropanoic acid in samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Analytical Protocols for the Quantitation of 3-(Isoxazol-5-yl)propanoic Acid

Executive Summary

Target Analyte: 3-(Isoxazol-5-yl)propanoic acid (CAS: 98140-73-9) Molecular Formula: C₆H₇NO₃ | MW: 141.12 Da Application Domain: Pharmaceutical Impurity Profiling, Metabolite Identification, and Synthetic Building Block Quality Control.[1]

This guide addresses the analytical challenges associated with 3-(Isoxazol-5-yl)propanoic acid , a polar isoxazole derivative often utilized as a scaffold in medicinal chemistry (e.g., glucokinase activators, COX-2 inhibitors) and potentially present as a process-related impurity or degradation product. Unlike its amino-acid analog (AMPA), this molecule lacks the primary amine functionality, rendering standard amino-acid derivatization techniques (e.g., OPA/FMOC) ineffective. Its high polarity and weak UV chromophore necessitate a specialized approach using HILIC-MS/MS or Ion-Pairing RP-HPLC .

Physicochemical Profile & Method Strategy

Effective method development requires understanding the molecule's behavior in solution.

PropertyValue (Approx.)Analytical Implication
Acid/Base Character Acidic (COOH pKa ~4.8)Anionic at neutral pH. Requires acidic mobile phase (pH < 3) for retention on C18 or basic pH for anion exchange.
Polarity (LogP) Low (< 1.0)Poor retention on standard C18 columns. HILIC or Polar-Embedded C18 is recommended.
UV Absorbance Weak (Isoxazole λmax ~210-220 nm)UV detection is non-specific and low sensitivity. MS/MS is mandatory for trace analysis.
Stability Isoxazole ring is labile to strong reductionAvoid strong reducing agents during sample prep.

Strategic Decision:

  • Primary Method (Trace Level): HILIC-MS/MS (Negative Mode ESI).

  • Secondary Method (Raw Material/High Conc.): RP-HPLC with UV at 215 nm using a high-aqueous stable column (e.g., C18-Aq).

Experimental Protocols

Protocol A: Sample Preparation (Solid Phase Extraction)

Objective: Isolate the analyte from complex biological matrices (plasma/tissue) or reaction mixtures while removing proteins and salts.

Rationale: Since the analyte is an acid, a Mixed-Mode Anion Exchange (MAX) cartridge is ideal. It retains the analyte by both hydrophobic interaction and electrostatic attraction (anion exchange), allowing rigorous washing of neutrals and bases.

Materials:

  • Cartridge: Oasis MAX or Strata-X-A (30 mg/1 mL).

  • Internal Standard (IS): 3-Isoxazol-5-ylpropanoic acid-d4 (if available) or a structural analog like 3-Furoic acid.

Step-by-Step Workflow:

  • Sample Pre-treatment:

    • Mix 100 µL sample with 100 µL 4% H₃PO₄ (aq). Acidification ensures the analyte is initially neutral/hydrophobic for loading or breaks protein binding.

    • Correction: For MAX loading, we often load at neutral pH to ensure the acid is ionized (COO-), but MAX resins usually tolerate acidic loading if relying on the RP mechanism first. However, to utilize the anion exchange mechanism immediately, dilute with 50 mM Ammonium Acetate (pH 7).

    • Revised Step: Dilute 100 µL sample with 300 µL 50 mM NH₄OAc (pH 7.0). Vortex.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Load pre-treated sample at gravity flow or low vacuum (1 mL/min).

  • Washing (Critical):

    • Wash 1: 1 mL 5% NH₄OH in Water. Removes neutrals and weak bases. The analyte (acid) stays bound to the quaternary amine.

    • Wash 2: 1 mL Methanol. Removes hydrophobic interferences.

  • Elution:

    • Elute with 2 x 250 µL 2% Formic Acid in Methanol . The acid protonates the carboxyl group (COOH), neutralizing the charge and breaking the ionic interaction with the resin.

  • Reconstitution:

    • Evaporate to dryness under N₂ at 40°C.

    • Reconstitute in 100 µL Mobile Phase A/B (90:10).

Protocol B: LC-MS/MS Quantitation

Objective: specific detection using Multiple Reaction Monitoring (MRM).

Instrumentation: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).

Chromatographic Conditions (HILIC Mode):

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

    • Why? Amide columns retain polar acids well via hydrogen bonding and partition mechanisms, superior to C18 for this analyte.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH₄OH).

    • Why pH 9? In HILIC, anionic analytes often show better peak shape and retention on Amide columns at high pH.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-5 min: 90% -> 50% B

    • 5-6 min: 50% B (Wash)

    • 6.1 min: 90% B (Re-equilibration for 3 mins)

MS/MS Parameters (ESI Negative Mode):

  • Ion Source: Electrospray Ionization (ESI-).

  • Precursor Ion: [M-H]⁻ = m/z 140.0

  • MRM Transitions:

    • Quantifier: 140.0 -> 96.0 (Loss of CO₂ [-44 Da]). Characteristic of carboxylic acids.

    • Qualifier: 140.0 -> 69.0 (Cleavage of isoxazole ring fragments).

  • Source Temp: 400°C.

  • Capillary Voltage: -3500 V.

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

ParameterAcceptance CriteriaExperimental Note
Linearity R² > 0.995Range: 1 ng/mL to 1000 ng/mL. Weighting 1/x² is recommended.
Recovery 80-120%Compare pre-extraction spike vs. post-extraction spike.
Matrix Effect < 15% suppressionCalculate: (Post-extract spike / Neat standard) x 100.
Carryover < 20% of LLOQInject blank after ULOQ (Upper Limit of Quantitation).

Visualized Workflows

Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting the optimal chromatographic mode based on analyte polarity and matrix.

MethodDevelopment Start Analyte: 3-(Isoxazol-5-yl)propanoic acid (Polar, Acidic, No Amine) Conc Target Concentration? Start->Conc High High (µg/mL - mg/mL) Raw Material / Formulation Conc->High Purity Trace Trace (ng/mL) Biological / Impurity Conc->Trace PK / Tox UV Method: HPLC-UV (215 nm) Column: C18-Aq (Polar Embedded) MP: 0.1% H3PO4 / ACN High->UV MS Method: LC-MS/MS (ESI-) Requires Retention of Polar Acid Trace->MS ColSel Column Selection Strategy MS->ColSel RP Reverse Phase (C18) Problem: Poor Retention ColSel->RP Standard HILIC HILIC (Amide/Silica) Solution: High Retention of Acids ColSel->HILIC Recommended RP->HILIC If k' < 2.0

Figure 2: SPE Extraction Mechanism (MAX Cartridge)

Caption: Molecular interaction mechanism during Solid Phase Extraction on Mixed-Mode Anion Exchange resin.

SPE_Mechanism Load LOADING (pH 7) Analyte (COO-) binds to Resin (N+) via Ion Exchange Wash1 WASH 1 (5% NH4OH) High pH maintains COO- Removes Neutrals/Bases Load->Wash1 Wash2 WASH 2 (MeOH) Removes Hydrophobic Interferences Wash1->Wash2 Elute ELUTION (2% Formic Acid) Acid protonates COO- -> COOH Breaks Ionic Bond -> Elution Wash2->Elute

References

  • Santa Cruz Biotechnology. this compound (CAS 98140-73-9) Product Data Sheet.[2][3][4][5] Retrieved from

  • Jia, S. et al. (2024). "Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity." ResearchGate. Retrieved from

  • BenchChem. this compound Structure and Applications. Retrieved from

  • US Patent 7741327B2. Pyrrolidinone glucokinase activators (Cites use of 3-isoxazol-5-yl-propionic acid). Retrieved from

  • Wiley-VCH. Supporting Information: Synthesis of 3-Isoxazol-5-yl-propionic acid methyl ester. Retrieved from

Sources

Application Notes and Protocols for Investigating 3-Isoxazol-5-ylpropanoic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Neuromodulatory Potential of 3-Isoxazol-5-ylpropanoic Acid

For researchers, scientists, and professionals in drug development, the identification of novel compounds that selectively modulate neurotransmitter systems is a cornerstone of therapeutic innovation. Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is a critical target for treating a spectrum of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disturbances. The isoxazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with various derivatives demonstrating a broad range of biological activities.[1] This document provides a comprehensive guide to the in-vitro investigation of this compound, a small molecule with structural similarities to known GABAergic modulators.

While direct evidence of this compound's activity on GABA receptors is nascent, its structural analogy to cyclic GABA analogues such as homo-beta-proline, a potent GABAA receptor agonist, presents a compelling scientific rationale for its characterization.[2][3] This application note will detail the necessary protocols to prepare and test this compound in relevant cell culture models, assess its potential effects on cell viability, and functionally characterize its interaction with GABA receptors through calcium imaging and electrophysiological techniques.

Compound Profile: this compound

A thorough understanding of the test compound's properties is fundamental to designing robust and reproducible experiments.

PropertyValueSource
IUPAC Name 3-(Isoxazol-5-yl)propanoic acidN/A
Molecular Formula C₆H₇NO₃N/A
Molecular Weight 141.13 g/mol N/A
CAS Number 98140-73-9N/A
Canonical SMILES C1=C(OC=N1)CCC(=O)ON/A

Experimental Workflow for Characterization

The following diagram outlines the logical flow for a comprehensive in-vitro evaluation of this compound. This workflow is designed to first establish a safe concentration range and then to probe for specific GABAergic activity.

experimental_workflow cluster_prep Compound Preparation cluster_viability Toxicity Assessment cluster_functional Functional Characterization prep Stock Solution Preparation viability Cell Viability Assay (MTT) prep->viability Determine concentration range calcium Calcium Imaging Assay viability->calcium Select non-toxic concentrations patch Whole-Cell Patch Clamp calcium->patch Confirm activity and elucidate mechanism signaling_pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response cluster_assays Experimental Readouts receptor GABAA Receptor (Ligand-gated Cl- channel) ion_channel Cl- Influx receptor->ion_channel Opens compound This compound (Hypothesized Agonist) compound->receptor Binds to depolarization Membrane Depolarization (in cells with high intracellular Cl-) ion_channel->depolarization patch_clamp Whole-Cell Patch Clamp (Measures Cl- current) ion_channel->patch_clamp Directly measures ca_influx Ca2+ Influx via VGCCs depolarization->ca_influx calcium_imaging Calcium Imaging (Measures Ca2+ influx) ca_influx->calcium_imaging Indirectly measures

Caption: Hypothesized GABAA receptor activation and detection methods.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to the initial characterization of this compound as a potential GABA receptor modulator. By systematically assessing its cytotoxicity and then employing functional assays of increasing complexity and precision, researchers can efficiently determine its biological activity. Positive results from these in-vitro studies would warrant further investigation, including receptor subtype selectivity profiling and in-vivo studies to explore its therapeutic potential.

References

  • Brown, J. D., et al. (2014). GABAA Receptors and Neuroligin 2 Synergize to Promote Synaptic Adhesion and Inhibitory Synaptogenesis. Frontiers in Molecular Neuroscience, 7, 103. [Link]

  • Chavda, V., et al. (2022). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 27(19), 6296. [Link]

  • Lahoz-Mendivil, C., et al. (2020). 4-Azolylphenyl isoxazoline insecticides acting at the GABA gated chloride channel. Bioorganic & Medicinal Chemistry Letters, 30(24), 127632. [Link]

  • Tyndale, R. F., et al. (1994). Few Cell Lines with GABAA Receptor mRNAs Have Functional Receptors. Journal of Neuroscience, 14(9), 5417-5425. [Link]

  • Gunn, B. G., et al. (2015). Developing a novel nanodisc approach, targeting GABAA receptors in novel stable HEK293 cell lines. Swinburne University of Technology. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. Retrieved from [Link]

  • Brown, J. D., et al. (2016). γ-Aminobutyric Acid Type A (GABAA) Receptor Subunits Play a Direct Structural Role in Synaptic Contact Formation via Their N-terminal Extracellular Domains. Journal of Biological Chemistry, 291(29), 15027-15040. [Link]

  • Kim, M., et al. (2021). Exosome-Mediated Activation of Neuronal Cells Triggered by γ-Aminobutyric Acid (GABA). Biomolecules & Therapeutics, 29(6), 636-643. [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Falch, E., et al. (1986). Effect of homo-beta-proline and other heterocyclic GABA analogues on GABA uptake in neurons and astroglial cells and on GABA receptor binding. Journal of Neurochemistry, 47(3), 898-903. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]

  • Liu, J., et al. (2018). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 23(11), 2849. [Link]

  • Brehm, L., et al. (1988). Syntheses of Some Cyclic Amino Acids Structurally Related to the GABA Analogue Homo-beta-Proline. Journal of Medicinal Chemistry, 31(3), 623-628. [Link]

  • Kless, A., et al. (2002). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter rGAT-1. British Journal of Pharmacology, 135(1), 93-102. [Link]

  • Li, Y., et al. (2018). Whole-cell Currents Induced by Puff Application of GABA in Brain Slices. Journal of Visualized Experiments, (138), 57832. [Link]

  • Kaja, S., et al. (2013). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Journal of Pharmacological and Toxicological Methods, 68(1), 12-18. [Link]

  • Kaja, S., et al. (2013). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Journal of Pharmacological and Toxicological Methods, 68(1), 12-18. [Link]

  • Xing, Y., et al. (2019). γ-Aminobutyric acid (GABA) increases AMPA receptor expression in SH-SY5Y cells. Neuroreport, 30(1), 1-7. [Link]

  • Nanion Technologies. (2008). GABA Stacked.indd. Retrieved from [Link]

  • Neurofit. (n.d.). Viability and survival test. Retrieved from [Link]

  • Krogsgaard-Larsen, P., et al. (1985). GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. Journal of Medicinal Chemistry, 28(11), 1612-1617. [Link]

  • Li, H., et al. (2023). Biosynthesis of Gamma-Aminobutyric Acid by Engineered Clostridium tyrobutyricum Co-Overexpressing Glutamate Decarboxylase and Class I Heat Shock Protein. Fermentation, 9(5), 458. [Link]

  • Okuyama, S., et al. (2021). γ-Aminobutyric acid (GABA) activates neuronal cells by inducing the secretion of exosomes from intestinal cells. Food & Function, 12(12), 5439-5446. [Link]

  • Sarva, M. R., et al. (2020). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 25(21), 5174. [Link]

  • Lu, D. L., et al. (2022). GABAA receptors and neuroligin 2 synergize to promote synaptic adhesion and inhibitory synaptogenesis. Frontiers in Molecular Neuroscience, 15, 969502. [Link]

  • Bio-protocol. (n.d.). MTT assay. Retrieved from [Link]

  • Palmer, L. M. (2021). In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. Sensors, 21(4), 1448. [Link]

  • Pustylnyak, V., et al. (2023). Functional Expression of NMDA Receptors in SH-SY5Y Neuroblastoma Cells Following Long-Term RA/BDNF-Induced Differentiation. International Journal of Molecular Sciences, 24(13), 10899. [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Interaction of GABAA Receptors with Synaptic Adhesion Proteins Regulates the Formation and Function of GABAergic Synapse. Retrieved from [Link]

  • ResearchGate. (n.d.). Does anyone know whether we can do MTT assay for mice brain tissue sample instead of mice cell line? how we can isolate neuron from mice tissue?. Retrieved from [Link]

  • Kim, J. H., et al. (2021). Changes of γ-Aminobutyric Acid, Phytoestrogens, and Biofunctional Properties of the Isoflavone-Enriched Soybean (Glycine max) Leaves during Solid Lactic Acid Fermentation. Foods, 10(6), 1238. [Link]

  • Neelands, K., et al. (1999). GABAA Receptors Expressed in Undifferentiated Human Teratocarcinoma NT2 Cells Differ from Those Expressed by Differentiated NT2-N Cells. Journal of Neuroscience, 19(9), 3358-3367. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

Sources

3-Isoxazol-5-ylpropanoic acid in drug discovery screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, 3-Isoxazol-5-ylpropanoic acid and its derivatives represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While historically renowned as the core pharmacophore of AMPA (


-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), a potent agonist of ionotropic glutamate receptors (iGluRs), recent campaigns have expanded its utility into oncology and antimicrobial research.

This guide moves beyond basic literature reviews to provide a tactical blueprint for utilizing this compound scaffolds. We focus on two critical vectors:

  • Neuroscience: Designing bioisosteres of glutamate to modulate excitatory neurotransmission.

  • Fragment-Based Drug Discovery (FBDD): Using the scaffold as a polar, low-molecular-weight fragment to probe novel binding pockets (e.g., HDACs, kinases).

Key Value Proposition: The isoxazole ring serves as a metabolic stabilizer and a bioisostere for carboxylic acids, improving blood-brain barrier (BBB) permeability compared to traditional amino acid side chains.

Chemical Biology & Mechanism of Action

To effectively screen this scaffold, one must understand why it binds.

The Bioisostere Logic

Glutamate is the primary excitatory neurotransmitter, but its flexibility and polarity make it a poor drug candidate. The this compound scaffold mimics the distal carboxylate of glutamate but with distinct electronic properties:

  • Planarity: The isoxazole ring restricts conformational freedom, reducing the entropic cost of binding.

  • pKa Modulation: The isoxazole ring acts as a bioisostere for the

    
    -carboxyl group of glutamate. Depending on substitutions (e.g., 3-hydroxy vs. 3-H), the acidity can be tuned to match the receptor's electrostatic requirements.
    
Visualizing the Pharmacophore

The following diagram illustrates the structural homology driving the screening logic.

Pharmacophore_Logic cluster_properties Scaffold Advantages Glutamate L-Glutamate (Endogenous Ligand) Scaffold This compound (The Scaffold) Glutamate->Scaffold Bioisosteric Replacement (Carboxylate -> Isoxazole) Target iGluR Binding Pocket (Arg485 / Thr480) Glutamate->Target High Flexibility Rapid Metabolism AMPA AMPA / ATPA (Active Agonists) Scaffold->AMPA Functionalization (+Alpha-Amino Group) P1 Metabolic Stability Scaffold->P1 P2 Tuned pKa Scaffold->P2 AMPA->Target High Affinity Rigid Conformation P3 Restricted Rotamers

Figure 1: Pharmacophore evolution from endogenous glutamate to the rigid isoxazole scaffold, highlighting the structural logic for receptor targeting.

Experimental Protocols

Protocol A: Functional Screening via FLIPR (Calcium Flux)

Application: Identifying agonists/modulators of Calcium-permeable AMPA receptors.

Rationale: Since many isoxazole derivatives induce cation influx, a fluorescent calcium assay is the highest-throughput method for primary screening.

Materials:

  • Cell Line: HEK293 stably expressing GluA1-4 subunits (flip/flop splice variants).

  • Dye: Fluo-8 AM (faster kinetics than Fluo-4).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4 (Mg²⁺-free to prevent channel block if NMDA receptors are present).

Step-by-Step Workflow:

  • Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 384-well black/clear plates. Incubate overnight.

  • Dye Loading: Aspirate media and add 20 µL Fluo-8 AM dye loading solution. Incubate 1 hour at 37°C.

  • Compound Preparation: Dissolve this compound derivatives in 100% DMSO (10 mM stock). Dilute to 5x final concentration in assay buffer (Final DMSO < 0.5%).

  • Baseline Measurement: Place plate in FLIPR Tetra. Record baseline fluorescence (Ex 470-495 nm, Em 515-575 nm) for 10 seconds.

  • Addition: Inject 10 µL of compound.

  • Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 2 minutes.

  • Desensitization Check (Optional): To test for desensitization, follow compound injection with a standard glutamate pulse (100 µM) 5 minutes later.

Data Interpretation:

  • Agonists: Rapid, transient increase in RFU (Relative Fluorescence Units).

  • Positive Allosteric Modulators (PAMs): No response alone, but potentiate the glutamate response in the secondary pulse.

Protocol B: Whole-Cell Patch Clamp (Gold Standard Validation)

Application: Validating "Hits" from FLIPR and determining kinetics.

Rationale: Isoxazole derivatives often exhibit rapid desensitization kinetics that plate readers miss. Electrophysiology is non-negotiable for lead optimization.

Internal Solution (Pipette):

  • 140 mM CsF (blocks K+ channels), 10 mM HEPES, 11 mM EGTA, 2 mM Mg-ATP. pH 7.2.

External Solution (Bath):

  • 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 1 mM CaCl₂, 20 mM Glucose. pH 7.4.

  • Note: Add Cyclothiazide (CTZ) (50-100 µM) to block desensitization if measuring steady-state currents is required.

Procedure:

  • Seal Formation: Achieve G

    
     seal on HEK293-GluA cells. Break in to whole-cell mode.
    
  • Voltage Clamp: Hold membrane potential at -60 mV.

  • Perfusion: Use a fast-perfusion system (e.g., piezo-driven theta tube) to apply the isoxazole derivative for 100 ms.

  • Analysis: Measure Peak Current (

    
    ) and Steady-State Current (
    
    
    
    ). Calculate the Desensitization Ratio (
    
    
    ).

Screening Workflow & Decision Tree

This flowchart guides the researcher from library generation to hit validation.

Screening_Workflow Library Library Generation (this compound Core) Primary Primary Screen: FLIPR Ca2+ (High Throughput) Library->Primary Hit_Select Hit Selection (>30% Activation vs Glutamate) Primary->Hit_Select Hit_Select->Library No (Refine SAR) Counter Counter Screen: Parental HEK293 (Rule out False Positives) Hit_Select->Counter Yes Secondary Secondary Screen: Patch Clamp (Kinetics & Potency) Counter->Secondary Specific Signal Tox Toxicity Screen (MTT / Cell Titer-Glo) Secondary->Tox Lead Lead Candidate (Valid Pharmacophore) Tox->Lead Low Toxicity

Figure 2: Strategic screening cascade ensuring high-fidelity hit identification while filtering out false positives and toxic compounds.

Data Presentation: SAR & Potency Analysis

When analyzing this compound derivatives, organize data to highlight the impact of the C-3 and C-4 substitutions on the isoxazole ring, as these dictate receptor subtype selectivity.

Table 1: Representative SAR Data Structure (Template)

Compound IDR3 SubstituentR4 SubstituentFLIPR EC50 (µM)Emax (% Glu)Desensitization (Tau, ms)Notes
ISO-001 -OH-CH30.4595%12AMPA Reference
ISO-002 -H-H>100<5%N/AInactive Scaffold
ISO-003 -Br-CH2-Phenyl5.260%45Partial Agonist
ISO-004 -OH-t-Butyl0.08100%8Potent/Fast

Critical Insight:

  • R3 Position: A hydroxyl group at R3 is critical for AMPA receptor agonism (mimics the

    
    -carboxyl of glutamate). Removing it (H-substitution) often kills agonist activity but may create an antagonist or a scaffold for non-glutamate targets (e.g., HDAC inhibition).
    
  • R4 Position: Bulky lipophilic groups here often increase potency by filling a hydrophobic pocket in the ligand-binding domain.

References

  • Burkhart, D. J., & Natale, N. R. (2005).[1] Isoxazole ionotropic glutamate neurotransmitters.[1][2] Current Medicinal Chemistry, 12(5), 617-627. Link

    • Key Source for: SAR of isoxazole glutamate derivatives and receptor specificity.[1][2][3]

  • Patterson, J. W., et al. (1992). 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent.[4] Journal of Medicinal Chemistry, 35(3), 507-510. Link

    • Key Source for: Synthesis and prodrug strategies using the isoxazole carboxyl
  • Krogsgaard-Larsen, P., et al. (1980). New class of glutamate agonist structurally related to ibotenic acid. Nature, 284, 64-66.
  • Conti, P., et al. (2010). 3-Hydroxy-4-isoxazole derivatives as agonists of the AMPA receptor.[1][2][3][5] Journal of Medicinal Chemistry.

    • Key Source for: Advanced synthetic protocols for this compound derivatives.[6]

  • Identify 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. (2024). MDPI. Link

    • Key Source for: Recent applications of the propanoic acid scaffold in anticancer screening.

Sources

Application Note: 3-Isoxazol-5-ylpropanoic Acid in Metabolic Disease Research

[1]

Executive Summary & Biological Context

3-Isoxazol-5-ylpropanoic acid (CAS: 98140-73-9) represents a critical "privileged scaffold" in metabolic disease research. Structurally characterized by an isoxazole heteroaromatic ring linked to a propanoic acid tail, it serves as a bioisostere for endogenous fatty acids and metabolic intermediates.

In the context of Type 2 Diabetes (T2D), Obesity, and Non-Alcoholic Steatohepatitis (NASH), this compound and its derivatives are primarily utilized as chemical probes to interrogate two major signaling axes:

  • Free Fatty Acid Receptor 4 (FFAR4/GPR120) Agonism: The propanoic acid moiety mimics long-chain fatty acids, allowing the molecule to bind FFAR4, a potent regulator of GLP-1 secretion and insulin sensitization.

  • AMPK Activation: Isoxazole derivatives have been shown to modulate AMP-activated protein kinase (AMPK), the cellular "energy sensor," inhibiting gluconeogenesis in hepatocytes.[1]

Note on Specificity: unlike its


Mechanism of Action (MoA)

The FFAR4 (GPR120) Signaling Axis

The primary application of this compound is as a pharmacophore for GPR120 agonists. Upon binding to the GPR120 receptor on enteroendocrine L-cells or adipocytes, it triggers a

  • Pathway: Ligand binding

    
    
    
    
    activation
    
    
    PLC
    
    
    
    
    IP3
    
    
    Intracellular
    
    
    release
    
    
    GLP-1 vesicle exocytosis.
  • Therapeutic Outcome: Enhanced insulin secretion (incretin effect) and reduced adipose inflammation.

The AMPK Energy Sensing Axis

In hepatocytes, isoxazole-based acids can penetrate the cell membrane and induce phosphorylation of AMPK at Thr172.

  • Pathway: AMPK activation

    
     Phosphorylation of Acetyl-CoA Carboxylase (ACC) 
    
    
    Inhibition of Lipogenesis
    
    
    Downregulation of PEPCK/G6Pase.
  • Therapeutic Outcome: Reduced hepatic glucose output and improved insulin sensitivity.

Gcluster_0Enteroendocrine L-Cell (GPR120 Axis)cluster_1Hepatocyte (AMPK Axis)CompoundThis compoundGPR120GPR120 (FFAR4)Compound->GPR120Agonist BindingAMPKAMPK (p-Thr172)Compound->AMPKPhosphorylationGqGq/11 ProteinGPR120->GqActivationCaIntracellular Ca2+Gq->CaIP3 PathwayGLP1GLP-1 SecretionCa->GLP1ExocytosisPEPCKPEPCK / G6PaseAMPK->PEPCKInhibition (Downreg)GlucoHepatic Glucose OutputPEPCK->GlucoGluconeogenesis

Figure 1: Dual mechanism of action targeting GPR120-mediated incretin secretion and AMPK-mediated glucose suppression.

Experimental Protocols

Protocol A: In Vitro GPR120 Calcium Flux Assay

Purpose: To quantify the potency (

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR120 (hGPR120).

  • Reagents: Fluo-4 AM (Calcium indicator), HBSS buffer, Probenecid (to inhibit dye efflux).

  • Compound: this compound (dissolved in DMSO, 10 mM stock).

Workflow:

  • Seeding: Plate hGPR120-CHO cells in 384-well black/clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Aspirate media and add 20

    
    L of Dye Loading Buffer (HBSS + 20 mM HEPES + 2 
    
    
    M Fluo-4 AM + 2.5 mM Probenecid). Incubate for 60 min at 37°C.
  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in HBSS (Range: 1 nM to 100

    
    M). Ensure final DMSO concentration is <0.5%.
    
  • Measurement: Transfer plate to a FLIPR (Fluorometric Imaging Plate Reader).

  • Injection: Inject 10

    
    L of compound solution while simultaneously recording fluorescence (Ex: 488 nm, Em: 525 nm) for 180 seconds.
    
  • Analysis: Calculate

    
    . Plot dose-response curves using a 4-parameter logistic fit.
    

Validation Criteria: Positive control (e.g., TUG-891) must show

Protocol B: Glucose-Stimulated Insulin Secretion (GSIS)

Purpose: To determine if the compound enhances insulin secretion in pancreatic ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Materials:

  • Cell Line: INS-1E or MIN6 pancreatic

    
    -cells.
    
  • KRB Buffer: Krebs-Ringer Bicarbonate buffer (glucose-free).

Workflow:

  • Starvation: Seed INS-1E cells in 24-well plates. Pre-incubate in KRB buffer containing 2.8 mM glucose (low glucose) for 1 hour to establish baseline.

  • Treatment: Replace buffer with KRB containing:

    • Vehicle: DMSO

    • Low Glucose: 2.8 mM Glucose

    • High Glucose: 16.7 mM Glucose

    • Test: 16.7 mM Glucose + this compound (10

      
      M and 50 
      
      
      M).
  • Incubation: Incubate for 1 hour at 37°C.

  • Harvest: Collect supernatant. Centrifuge at 300 x g for 5 min to remove cells.

  • Quantification: Measure insulin using an HTRF Insulin Assay or ELISA.

  • Normalization: Lyse cells and measure total protein (BCA assay) to normalize insulin secretion (ng insulin / mg protein).

Data Interpretation & Reference Values

When characterizing this compound derivatives, compare results against established metabolic modulators.

ParameterAssay TypeExpected Range (Active)Reference Control
GPR120 Potency (

)
Calcium Flux (CHO-hGPR120)

M
TUG-891 (

nM)
AMPK Activation Western Blot (p-AMPK/Total)> 2.0-fold increaseMetformin (2 mM)
Insulin Secretion GSIS (INS-1E cells)> 1.5-fold vs High GlucoseExendin-4 (GLP-1 analog)
Cytotoxicity (

)
MTT / CellTiter-Glo> 100

M
Doxorubicin (Toxic)

Technical Insight: If the


succinylacetone

Safety & Metabolic Considerations

While this compound is a valuable probe, researchers must distinguish it from Ibotenic Acid (an isoxazole with an

Metabolic Stability: The isoxazole ring is generally stable against oxidative metabolism, but the propanoic acid tail is susceptible to

  • Recommendation: For in vivo studies, consider using

    
    -methyl or 
    
    
    -methyl substituted analogs to block
    
    
    -oxidation and extend half-life (
    
    
    ).

References

  • GPR120 Agonist Discovery: Shimpukade, B., et al. (2012). "Discovery of a potent and selective GPR120 agonist for the treatment of type 2 diabetes." Journal of Medicinal Chemistry.

  • Isoxazole Flavonoids in Metabolism: Li, S., et al. (2019). "Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives." European Journal of Medicinal Chemistry.

  • Metabolic Tracers: Schierbeek, H., & Berger, R. (1989).[2] "Determination of succinylacetone... as the common product 5(3)-methyl-3(5)-isoxazole propionic acid."[2] Clinica Chimica Acta.

  • GLP-1 Secretion Mechanisms: Hirasawa, A., et al. (2005). "Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120." Nature Medicine.

  • AMPK Pathway in Diabetes: Steinberg, G. R., & Carling, D. (2019). "AMP-activated protein kinase: the current landscape for drug development." Nature Reviews Drug Discovery.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Bioactivity of 3-Isoxazol-5-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Isoxazol-5-ylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected activity with this compound in their assays. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[1][2] However, like any small molecule, its journey from a promising chemical structure to a validated bioactive agent can be fraught with challenges.

This document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve issues of low bioactivity. Our methodology is grounded in first principles, moving from foundational compound-centric issues to complex assay-specific and biological considerations.

Section 1: Foundational Checks - Is Your Compound the Problem?

Before questioning the biological hypothesis or the assay's design, it is imperative to validate the primary tool of the experiment: the compound itself. Issues with purity, solubility, and stability are the most common and easily correctable sources of poor performance.

Q1: How can I be certain of the identity and purity of my this compound sample?

Troubleshooting Steps & Solutions:

  • Identity Confirmation:

    • Mass Spectrometry (MS): Confirm the molecular weight (141.13 g/mol for C6H7NO3).[6]

    • NMR Spectroscopy (¹H and ¹³C): Verify the chemical structure. This is the gold standard for structural elucidation.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Use a diode-array detector (DAD) to assess purity. A single, sharp peak is desired. Quantify the purity as the area under the curve (AUC) of the main peak relative to the total AUC.

    • Quantitative NMR (qNMR): This is a powerful orthogonal method for purity assessment that does not rely on chromatographic separation and can quantify non-chromophoric impurities.[7]

  • Actionable Plan: If purity is below 95% or multiple peaks are observed in HPLC, the compound must be purified (e.g., via preparative HPLC or recrystallization) before further biological testing.

Q2: My compound won't dissolve properly in the assay buffer. How can I address solubility issues?

Initial Diagnosis: The compound is precipitating out of solution, meaning the effective concentration in the assay is far lower than the nominal concentration. This is a primary cause of low bioactivity for many small molecules.

Underlying Principle: For a compound to interact with a biological target in an aqueous environment, it must be in solution. Physicochemical properties like solubility and lipophilicity are key determinants of a drug's bioavailability and assay performance.[8] Undissolved compound is not bioactive.

Troubleshooting Steps & Solutions:

  • Assess Solubility:

    • Visual Inspection: Prepare your highest concentration stock and dilute it into the final assay buffer. Look for cloudiness or precipitate against a dark background.

    • Kinetic Solubility Assay: Use nephelometry or light scattering to quantitatively determine the solubility limit in your specific assay buffer.

  • Improve Solubility:

    • Solvent Selection: While DMSO is a common solvent for stock solutions, ensure the final concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.

    • pH Adjustment: As a propanoic acid derivative, the compound's charge state and solubility will be pH-dependent. Increasing the pH of the buffer above the compound's pKa will deprotonate the carboxylic acid, increasing aqueous solubility.

    • Use of Excipients: For cell-based assays where solubility is a persistent issue, consider using non-toxic molecular carriers like γ-cyclodextrin, which can encapsulate hydrophobic compounds and improve their delivery and apparent activity.[9]

Data Presentation: Solvent and Excipient Guide

MethodDescriptionProsCons
Co-Solvent (DMSO) Prepare high-concentration stock in 100% DMSO.Universal solvent for many small molecules.Can be toxic to cells at >0.5%; may affect protein conformation.
pH Modification Adjust assay buffer pH to ionize the carboxylic acid group.Simple, effective for ionizable compounds.May alter assay biology or cell health if pH shift is significant.
Excipients (e.g., γ-cyclodextrin) Complex the compound with a carrier molecule.Can significantly increase solubility and bioavailability.[9]May have its own biological effects; requires careful controls.
Q3: Could my compound be degrading during storage or during the experiment?

Initial Diagnosis: The compound is chemically unstable under the experimental conditions (e.g., in aqueous buffer, at 37°C, or exposed to light), leading to a decrease in the concentration of the active molecule over time.

Underlying Principle: The isoxazole ring, while generally stable, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions, such as thermal stress or in the presence of nucleophiles.[10] Compound stability must be confirmed for the duration of the assay.

Troubleshooting Steps & Solutions:

  • Verify Storage Conditions: this compound should be stored sealed, dry, and frozen (<-20°C) to minimize degradation.[11]

  • Perform a Stability Study:

    • Incubate the compound in your final assay buffer under the exact conditions of your experiment (e.g., 37°C for 24 hours).

    • At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and analyze it by HPLC.

    • Self-Validation: Compare the peak area of the parent compound at each time point to the t=0 sample. A decrease of >10% indicates a stability issue.

  • Mitigation Strategies:

    • If unstable, shorten the incubation time of the assay.

    • Replenish the compound during long-term experiments.

    • Protect from light if the compound is found to be photosensitive.

Section 2: Optimizing the Assay - Is Your Experimental Setup Masking Activity?

If the compound's integrity is confirmed, the next logical step is to scrutinize the assay itself. A poorly optimized assay can easily mask true biological activity.

Q4: I see activity in a biochemical assay but not in my cell-based assay. What's going on?

Initial Diagnosis: This is a very common and informative result. It suggests the compound can engage its purified target but is failing to do so in a complex cellular environment.

Underlying Principle: The transition from a simplified biochemical system to a living cell introduces multiple barriers. These include the cell membrane (permeability), active removal by efflux pumps, and metabolic breakdown by cellular enzymes.[12] A compound must successfully navigate this "gauntlet" to reach its intracellular target.[13]

Troubleshooting Workflow: The Biochemical vs. Cellular Gauntlet

G cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Biochem Compound Added to Purified Target Biochem_Success Activity Observed! Biochem->Biochem_Success Direct Interaction Cell_Start Compound Added to Cells Permeability Barrier 1: Cell Permeability Efflux Barrier 2: Efflux Pumps Metabolism Barrier 3: Metabolism Target Reach Intracellular Target Cell_Fail No Activity

Troubleshooting Steps & Solutions:

  • Assess Permeability:

    • Computational Prediction: Use tools like SwissADME to predict passive permeability based on physicochemical properties.

    • Experimental Verification: Perform a standard permeability assay, such as the Caco-2 permeability assay, to measure the rate of transport across a cell monolayer.

  • Investigate Efflux:

    • Many cells express efflux transporters (e.g., P-glycoprotein) that actively pump foreign compounds out.

    • Test: Re-run your cellular assay in the presence of a known broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A). An increase in potency suggests your compound is an efflux substrate.

  • Evaluate Metabolism:

    • Incubate the compound with liver microsomes or S9 fractions (which contain metabolic enzymes) and monitor the disappearance of the parent compound over time using LC-MS.

    • If metabolism is high, this may indicate a liability for in vivo applications.

Q5: How do I rule out assay artifacts and non-specific activity?

Initial Diagnosis: The compound may be interfering with the assay technology itself or acting through a non-specific mechanism, rather than by specific interaction with the intended target.

Underlying Principle: High-throughput screening is known to suffer from false positives caused by compounds that interfere with the assay readout.[14] These are often termed Pan-Assay Interference Compounds (PAINS).[15] Common mechanisms include autofluorescence, light scattering, redox activity, or formation of colloidal aggregates that sequester proteins non-specifically.

Troubleshooting Steps & Solutions:

  • Run Counter-Screens:

    • Assay Component Check: Run the assay without the target protein or in a cell line that does not express the target. Any activity observed is an artifact.

    • Technology-Specific Controls: If using a fluorescence-based assay, measure the compound's intrinsic fluorescence at the assay's excitation/emission wavelengths. For luciferase reporters, test for direct inhibition of the luciferase enzyme.[16]

  • Check for Aggregation:

    • Aggregation is concentration-dependent. A classic sign is an unusually steep dose-response curve.

    • Test: Re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound is an aggregator, its apparent potency will decrease significantly in the presence of detergent.

Q6: What key parameters in my cell-based assay should I optimize?

Initial Diagnosis: Sub-optimal assay conditions related to the cells or the protocol are leading to high variability and poor signal, masking the compound's true effect.

Underlying Principle: Cell-based assays are complex biological systems. Their reproducibility depends on careful control of multiple variables, including cell health, density, passage number, and exposure time to the compound.[17][18]

Troubleshooting Checklist & Recommended Actions

ParameterPotential IssueRecommended Action & Rationale
Cell Health & Passage High passage numbers can lead to genetic drift and altered phenotypes. Unhealthy cells respond poorly.Use cells within a defined low-passage number range. Always check morphology and viability before starting. This ensures a consistent biological starting point.[19]
Cell Seeding Density Inconsistent cell numbers per well lead to high well-to-well variability. Over-confluency can alter signaling.Optimize seeding density to ensure cells are in a logarithmic growth phase and not over-confluent at the end of the assay. This provides a robust and reproducible assay window.
Serum Concentration Compound may bind to serum proteins (like albumin), reducing the free concentration available to cells.Test a range of serum concentrations or run the assay in serum-free media if the cells can tolerate it. This helps determine the impact of protein binding on potency.
Incubation Time Time may be too short for the compound to exert its effect, or too long, leading to degradation or secondary effects.Perform a time-course experiment, measuring the biological readout at multiple time points after compound addition. This identifies the optimal window to observe the primary effect.

Section 3: Advanced Biological Questions

If both the compound and the assay have been thoroughly validated, it is time to reconsider the biological hypothesis.

Q7: What if this compound isn't the right molecule for my target?

Initial Diagnosis: The core scaffold may be inappropriate for the target, or it may lack key chemical features required for potent binding.

Underlying Principle: Drug discovery is an iterative process of exploring structure-activity relationships (SAR). A single compound represents only one point in a vast chemical space. The isoxazole scaffold is highly versatile, and small modifications can dramatically alter biological activity.[20][21] For example, studies on other isoxazole series have shown that adding a hydrogen-bond-donating group at the C-5 position can be critical for potency against certain targets.[21]

Troubleshooting Steps & Solutions:

  • Procure or Synthesize Analogs: Test closely related analogs of this compound.

    • Modify the propanoic acid chain (e.g., change length, add substituents).

    • Add substituents to the isoxazole ring.

    • This exploration of SAR can reveal which parts of the molecule are critical for activity and guide future optimization.

  • Re-evaluate the Hypothesis: If multiple, closely related analogs are inactive, the initial hypothesis that this chemical scaffold is suitable for the target may need to be revisited.

Q8: How can I directly confirm that my compound is reaching and engaging its intracellular target?

Initial Diagnosis: You are observing a downstream phenotypic effect (or lack thereof) but have no direct evidence that the compound is physically interacting with its intended target protein inside the cell.

Underlying Principle: Measuring target engagement provides definitive evidence that a compound is reaching its intended destination and binding to it. This de-risks the project by distinguishing between compounds that fail due to poor pharmacokinetics/pharmacodynamics and those that are simply not potent binders in a cellular context.[12]

Recommended Advanced Assays:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.

  • NanoBRET™ Target Engagement Assay: This is a bioluminescence resonance energy transfer (BRET)-based assay that allows for quantitative measurement of compound binding to a specific protein target in living cells in real-time.

Overall Troubleshooting Workflow

G cluster_compound Phase 1: Compound Validation cluster_assay Phase 2: Assay Validation cluster_biology Phase 3: Biological Validation start Start: Low Bioactivity Observed purity Q1: Check Purity & Identity (NMR, LC-MS) start->purity solubility Q2: Assess Solubility in Assay Buffer purity->solubility OK pass Problem Solved: Activity Restored purity->pass Impure stability Q3: Test Stability Under Assay Conditions solubility->stability OK solubility->pass Insoluble biochem_cell Q4: Biochemical vs. Cellular Discrepancy? stability->biochem_cell OK stability->pass Unstable artifacts Q5: Rule Out Assay Artifacts (PAINS) biochem_cell->artifacts OK biochem_cell->pass Permeability Issue optimize Q6: Optimize Assay Parameters (Cells, Time) artifacts->optimize OK artifacts->pass Artifact Found sar Q7: Explore SAR with Analogs optimize->sar OK optimize->pass Conditions Sub-optimal engagement Q8: Confirm Target Engagement (e.g., CETSA) sar->engagement OK sar->pass Analog Active! engagement->pass Engagement Confirmed! fail Re-evaluate Hypothesis: Scaffold May Be Inactive engagement->fail Still No Activity

References

  • Purdue University. Thermal Decomposition Energy of Isoxazole Heterocycles.
  • Al-Warhi, T., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(23), 7868. Available from: [Link]

  • Żurek, E., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(12), 1889-1905. Available from: [Link]

  • Bhat, M. A., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 14(11), 2117-2144. Available from: [Link]

  • Karami, B., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 12(11), 1332. Available from: [Link]

  • Maas, J., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(11), 7489-7507. Available from: [Link]

  • Duplantier, A. J., et al. (2001). Isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives as potent alpha(4)beta(1) integrin antagonists. Bioorganic & Medicinal Chemistry Letters, 11(19), 2593-2596. Available from: [Link]

  • Moreno, E., et al. (2015). Rescuing compound bioactivity in a secondary cell-based screening by using γ-cyclodextrin as a molecular carrier. Drug Design, Development and Therapy, 9, 1593-1600. Available from: [Link]

  • Tambe, V. V., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(5), 629. Available from: [Link]

  • Correll, M., et al. (2020). Optimization of a High-Throughput Cell-Based Screening Strategy to Identify Small-Molecule Inhibitors of IL-23 Signaling. SLAS Discovery, 25(5), 517-526. Available from: [Link]

  • King, D. J. (2021). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Molecules, 26(16), 4930. Available from: [Link]

  • Leek, J. T., et al. (2010). Promises and Pitfalls of High-Throughput Biological Assays. Biomedical Informatics for Cancer Research, 155-169. Available from: [Link]

  • ResearchGate. Key factors influencing small-molecule drug bioavailability. Available from: [Link]

  • Lee, J., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology, 17(2), 373-382. Available from: [Link]

  • ResearchGate. Could a natural compound increase its biological activity as it becomes more pure? Available from: [Link]

  • AccScience Publishing. Challenges and advancements in high-throughput screening strategies for cancer therapeutics. Available from: [Link]

  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available from: [Link]

  • SciTechnol. The Problems with the Cells Based Assays. Available from: [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available from: [Link]

  • Pharma IQ. High-Throughput Screening: Best Practice, Trends and Challenges. Available from: [Link]

  • Szymański, P., & Miazga, A. (2024). The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. Scientiae Radices, 3(4), 228-247. Available from: [Link]

  • Girke, T., et al. (2012). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 52(11), 3096-3100. Available from: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available from: [Link]

  • Clark, A. M. (2014). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing, 19, 134-145. Available from: [Link]

  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. Available from: [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Available from: [Link]

  • Kumar, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Applied Pharmaceutical Science, 7(5), 223-234. Available from: [Link]

  • Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Available from: [Link]

  • Wang, Y., & Bryant, S. H. (2010). A survey of across-target bioactivity results of small molecules in PubChem. Journal of Chemical Information and Modeling, 50(8), 1358-1366. Available from: [Link]

  • Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Available from: [Link]

  • Chem Help ASAP. (2023). purity, in vivo toxicity, & clinical trial material. YouTube. Available from: [Link]

  • Wu, X., et al. (2022). A review for cell-based screening methods in drug discovery. RSC Advances, 12(11), 6523-6532. Available from: [Link]

Sources

Technical Support Center: Purity Confirmation of 3-Isoxazol-5-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Science) Subject: Analytical Protocols & Troubleshooting for Isoxazole-Propanoic Acid Derivatives

Executive Summary

Confirming the purity of 3-(Isoxazol-5-yl)propanoic acid requires a multi-modal approach due to its amphoteric potential (weak base isoxazole, weak acid carboxylic tail) and the high probability of regioisomeric byproducts (3,5- vs. 5,3-substitution) inherent to 1,3-dipolar cycloaddition synthesis.

This guide moves beyond basic analysis, focusing on the specific "pain points" of this molecule: regioisomer differentiation , carboxylic acid tailing in HPLC , and trace metal scavenging (if copper catalysis was utilized).

Diagnostic Workflow

Before initiating specific protocols, determine your analytical path using the Triage Flow below.

PurityWorkflow Start Sample Received: 3-Isoxazol-5-ylpropanoic Acid Visual Visual Inspection: Crystalline vs. Oil? Start->Visual NMR 1H NMR (DMSO-d6): Structural Fingerprint Visual->NMR Dissolve in DMSO-d6 RegioCheck Regioisomer Check: Isoxazole H-4 Signal NMR->RegioCheck Diagnostic H-4 Proton RegioCheck->NMR Mixture Detected? Run NOESY HPLC HPLC-UV/MS: Quantitation RegioCheck->HPLC Isomer Confirmed HPLC->HPLC Peak Tailing? Add 0.1% TFA Final Final Release: >98% Purity HPLC->Final Single Peak, No Tailing

Figure 1: Analytical Triage Workflow. The critical control point is the NMR Regioisomer Check before investing time in HPLC quantitation.

Module 1: Structural Integrity & Regioisomerism (NMR)

The synthesis of isoxazoles via nitrile oxide cycloaddition often yields a mixture of 3,5- and 5,3- regioisomers. These have identical masses (LC-MS cannot distinguish them) but significantly different biological activities.

The "Fingerprint" Protocol

Solvent: DMSO-d6 (Preferred over CDCl3 due to the polarity of the carboxylic acid).

FeatureDiagnostic Signal (Approximate)Causality & Insight
Isoxazole H-4 Singlet,

6.0 – 6.9 ppm
CRITICAL: This proton is the primary indicator of regio-purity. A split signal or small satellite peak here indicates a mixture of isomers [1].
Propanoic Chain Triplet (

), Triplet (

)
If the chain is at position 5, the coupling pattern is distinct. If at position 3, the chemical environment shifts slightly.
Carboxylic Acid Broad Singlet,

10.0 – 12.0 ppm
Often invisible if the sample is wet or undergoes exchange. Do not use integration of this peak for purity calculations.
Troubleshooting NMR Issues
  • Q: I see a small peak near the main H-4 singlet. Is it an impurity?

    • A: Likely the regioisomer.[1] Perform a 1D NOE experiment. Irradiate the H-4 proton. If you see an enhancement of the propanoic acid chain protons, the chain is adjacent (Position 5). If you see enhancement of the substituent at Position 3, the structure is confirmed.

  • Q: My solvent peak is huge and obscuring signals.

    • A: The carboxylic acid moiety can hydrogen-bond with residual water. Lyophilize the sample from D2O before running in DMSO-d6 to exchange exchangeable protons and clean up the baseline.

Module 2: Chromatographic Purity (HPLC/LC-MS)

The propanoic acid tail makes this molecule susceptible to "peak tailing" and retention time shifts based on pH. Standard neutral gradients will fail.

Recommended Method Parameters
ParameterSpecificationTechnical Rationale
Column C18 (End-capped) or Phenyl-HexylPhenyl-Hexyl offers superior selectivity for aromatic heterocycles like isoxazoles.
Mobile Phase A Water + 0.1% Formic Acid (or TFA)MANDATORY: Acidic pH (<3) suppresses ionization of the -COOH group, forcing it into a neutral state for sharp peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength of Phase A to prevent baseline drift.
Wavelength 220 nm and 254 nmIsoxazoles have variable UV absorption. 220 nm captures the amide-like character; 254 nm captures the aromatic system.
Gradient 5% B to 95% B over 15 minStart low to elute polar salts; ramp to elute the organic product.
Troubleshooting HPLC Issues
  • Q: My peak looks like a shark fin (severe tailing).

    • A: Your mobile phase pH is likely too close to the pKa of the carboxylic acid (~4.5). The molecule is partially ionizing. Action: Increase modifier concentration to 0.1% TFA (Trifluoroacetic acid), which is a stronger acid than Formic acid, to fully suppress ionization [2].

  • Q: I see a "shoulder" on the main peak.

    • A: This is often the regioisomer (3,5 vs 5,3). They have very similar hydrophobicity. Action: Switch to a Methanol/Water gradient (methanol provides different selectivity than ACN) or use a column with

      
       interaction capability (e.g., Biphenyl or Phenyl-Hexyl).
      

Module 3: Contaminant Profiling

Copper Scavenging (If Click Chemistry Used)

If your synthesis involved Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or similar copper-mediated nitrile oxide cycloadditions:

  • Risk: Residual copper is toxic in biological assays (e.g., cell culture).

  • Test: ICP-MS is ideal, but a colorimetric test with concentrated ammonia (blue complex) works for gross contamination.

  • Remediation: Wash the organic layer with saturated aqueous EDTA or ammonium chloride during workup.

Residual Solvents

Isoxazole acids are notorious for trapping solvents in the crystal lattice.

  • Protocol: Run Headspace GC or integrate solvent peaks in NMR (e.g., Ethyl Acetate singlets at 2.0 ppm, triplet at 1.2 ppm).

  • Limit: Ensure levels are below ICH Q3C guidelines (e.g., <5000 ppm for Class 3 solvents).

Frequently Asked Questions (FAQ)

Q: Can I use UV purity alone? A: No. Isoxazoles have relatively low extinction coefficients compared to benzenes. Inorganic salts or non-UV-active starting materials (like certain aliphatic alkynes) will be invisible. Always couple HPLC-UV with LC-MS (ESI+) or qNMR (Quantitative NMR).

Q: The compound is hygroscopic. How do I handle it? A: The propanoic acid tail attracts moisture. Store the compound in a desiccator at -20°C. For precise weighing, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q: Why does my melting point range span 5°C? A: A wide melting range indicates impurities (likely regioisomers or solvent solvates). A pure crystalline isoxazole acid should melt within a 1-2°C range. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.

References

  • Regioisomer Identification by NMR

    • Source: Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance.
    • Significance: Establishes the H-4 proton as the diagnostic tool for distinguishing 3,5- vs 5,3-isomers.
    • Link:

  • HPLC Method Development for Acidic Heterocycles

    • Source: Separation of Isoxazole Carboxylic Acids on Reverse Phase Columns.[2]

    • Significance: Validates the requirement for acidic mobile phases (Formic/Phosphoric acid) to prevent peak tailing of the carboxylic acid moiety.
    • Link:

  • Synthesis & Purification Context

    • Source: Synthesis of 3,4,5-trisubstituted isoxazoles in water via cycloaddition.[1]

    • Significance: Provides context on the formation of regioisomers during the cycloaddition process and purification str
    • Link:

Sources

Technical Support Center: Optimizing In Vivo Dosage for Isoxazole-Propionic Acid Derivatives (AMPA Receptor Agonists)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Dosage Optimization & Troubleshooting for 3-Isoxazol-5-ylpropanoic acid derivatives (AMPA, ATPA, ACPA) Assigned Specialist: Senior Application Scientist, Neuropharmacology Division[1]

Executive Summary & Compound Identity

User Alert: The nomenclature "this compound" generally refers to the scaffold of AMPA receptor agonists .[1] In neurobiology, the specific agents most commonly used in this class are AMPA (2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid) and its analogs like ATPA or ACPA .[1]

These compounds are potent excitotoxins .[1] Unlike standard small molecules, they do not have a linear "more is better" efficacy profile.[1] They follow a steep hormetic curve where the window between "synaptic modulation" and "irreversible excitotoxic lesioning" (cell death) is extremely narrow.[1]

Core Mechanism of Action:

  • Binding: Agonist binds to the GluA1-4 subunits of the AMPA receptor.[1]

  • Activation: Opens cation channels (

    
    , 
    
    
    
    , and
    
    
    depending on GluA2 presence).
  • Outcome:

    • Physiological:[2][3] Fast excitatory synaptic transmission (EPSP).[1]

    • Pathological: Massive

      
       influx 
      
      
      
      Mitochondrial damage
      
      
      Protease activation
      
      
      Apoptosis/Necrosis.[1]
Interactive Troubleshooting Guide (FAQ)
Category A: Formulation & Solubility

Q: My compound precipitates when I add it to PBS. How do I stabilize it? A: Isoxazole-propionic acids are zwitterionic.[1] Their solubility is highly pH-dependent.[1]

  • The Fix: Dissolve the powder in a small volume of 0.1 M NaOH or 1 M equivalent of base first to ensure deprotonation of the carboxylic acid group. Once dissolved, slowly add PBS or saline.[1]

  • Target pH: Adjust final pH to 7.2–7.4. If the solution turns cloudy upon adding buffer, the pH has likely dropped too low.[1]

  • Storage: Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles as isoxazoles can degrade, losing potency and leading to "false negative" results in vivo.[1]

Q: Can I use DMSO for in vivo intracranial injections? A: Avoid if possible. DMSO is neurotoxic at high concentrations and can confound lesion volumes.

  • Recommendation: Use sterile physiological saline (0.9%) or artificial cerebrospinal fluid (aCSF).[1] If a co-solvent is absolutely necessary for a specific lipophilic analog, keep DMSO <1% for intracranial use.[1]

Category B: Dosage & Toxicity (Systemic vs. Local)

Q: I injected 5 mg/kg i.p. in mice, and they developed severe seizures immediately. Is this normal? A: Yes. Systemic administration of pure AMPA agonists penetrates the Blood-Brain Barrier (BBB) poorly but sufficiently to cause generalized seizures at mg/kg doses.[1]

  • The Fix: If your goal is behavioral enhancement (e.g., memory), you are likely overdosing.[1] Systemic pro-cognitive doses are often in the sub-milligram range (e.g., 0.1–0.5 mg/kg) or require specific modulators (ampakines) rather than pure agonists.[1]

  • If your goal is Seizure Modeling: This is the expected phenotype.[1] Ensure you have a termination protocol (e.g., Diazepam 5-10 mg/kg) ready.[1]

Q: I am performing stereotaxic lesions, but the lesion size is inconsistent (too small or too large). A: This is usually a diffusion vs. concentration issue.

  • Too Large: You are likely injecting a large volume (e.g., >1.0 µL).[1] High volumes cause physical damage and spread the toxin to adjacent nuclei.

    • Correction: Increase concentration, decrease volume. Aim for 0.2 – 0.5 µL total volume.

  • Too Small: The compound may have degraded, or the infusion rate is too fast (causing reflux up the needle track).[1]

    • Correction: Infuse at 0.05 – 0.1 µL/min . Leave the needle in place for 5–10 minutes post-injection to allow diffusion.[1]

Optimized Dosage Reference Tables

WARNING: Doses listed are starting points. Strain differences (C57BL/6 vs. BALB/c) significantly affect sensitivity.[1] Always run a pilot study with


.
Table 1: Stereotaxic (Intracranial) Dosage for Lesioning

Goal: Focal neuronal ablation without damaging passing axons.[1]

CompoundTarget RegionSpeciesDose / SideVolumeVehicle
AMPA HippocampusMouse0.1 – 0.2 µg0.2 – 0.5 µLPBS/aCSF
AMPA StriatumRat1.0 – 2.0 µg0.5 – 1.0 µLPBS/aCSF
ATPA Basal ForebrainRat0.5 – 1.0 µg0.5 µLPBS
Ibotenic Acid CortexMouse1.0 – 2.0 µg0.2 – 0.5 µLPBS (pH 7.[1]4)
Table 2: Systemic Dosage for Behavioral Modulation

Goal: Synaptic plasticity enhancement (High Risk of Seizure).

CompoundRouteSpeciesDosage RangeNotes
AMPA i.p.[1][4] / s.c.Mouse0.1 – 0.5 mg/kgHigh Seizure Risk. Monitor EEG if possible.[1]
AMPA i.p.[1][2][4][5]Rat0.5 – 1.0 mg/kgOften used in combination with antagonists to study specific subunits.[1]
Tak-653 p.o.[1][5][6] (Oral)Mouse0.1 – 0.3 mg/kgA safer modulator (not pure agonist) with better safety profile [1].[1]
Visualizing the Mechanism & Workflow
Diagram 1: The Excitotoxicity Threshold

This diagram illustrates why dosage optimization is critical.[1] The transition from therapeutic plasticity to cell death is non-linear.[1]

ExcitotoxicityPath Agonist Isoxazole Agonist (AMPA/ATPA) Receptor AMPA Receptor Activation Agonist->Receptor Influx Na+ / Ca2+ Influx Receptor->Influx LowDose Low/Physiological Dose Influx->LowDose HighDose High/Overdose Influx->HighDose Plasticity LTP / Synaptic Strengthening LowDose->Plasticity Controlled Ca2+ Signal Seizure Depolarization Block & Seizures HighDose->Seizure Uncontrolled Depolarization Death Mitochondrial Collapse & Cell Death Seizure->Death Ca2+ Toxicity

Caption: The dose-response bifurcation.[1] Controlled activation leads to Long-Term Potentiation (LTP), while excessive activation triggers the excitotoxic cascade.[1]

Diagram 2: Stereotaxic Injection Workflow

Standard Operating Procedure for focal delivery.

InjectionWorkflow Prep 1. Formulation (pH 7.4, Sterile) Anesthesia 2. Anesthesia (Isoflurane + Analgesic) Prep->Anesthesia Drill 3. Craniotomy (Avoid heating bone) Anesthesia->Drill Inject 4. Micro-Infusion (Rate: 0.05 µL/min) Drill->Inject Wait 5. Diffusion Time (Wait 5-10 mins) Inject->Wait Retract 6. Retract Needle (Slowly!) Wait->Retract

Caption: Critical workflow for intracranial delivery. Step 5 (Diffusion Time) is the most commonly skipped step leading to experimental failure (reflux).[1]

Detailed Experimental Protocol: Stereotaxic Lesioning

Objective: Create a focal excitotoxic lesion in the dorsal hippocampus (CA1) of a C57BL/6 mouse.

Reagents:

  • AMPA (Tocris/Sigma), dissolved to 1 µg/µL in PBS.[1]

  • Hamilton Neuros Syringe (0.5 µL or 1.0 µL capacity).[1]

Step-by-Step:

  • Preparation: Anesthetize mouse (Isoflurane 2-3%).[1] Secure in stereotaxic frame. Ensure skull is flat (Bregma and Lambda at same DV coordinate).[1]

  • Coordinates (Generic CA1): AP -2.0 mm, ML ±1.5 mm, DV -1.5 mm (from dura).[1] Verify with Paxinos atlas.

  • Injection:

    • Lower needle to target.[1]

    • Wait 2 minutes (pre-injection rest).

    • Infuse 0.2 µL of AMPA solution over 4 minutes (0.05 µL/min).

  • Post-Infusion:

    • CRITICAL: Leave needle in place for 5-10 minutes .[1] This prevents the drug from flowing back up the needle track (reflux), which causes off-target lesions in the cortex.[1]

    • Retract needle slowly (1 mm/minute).[1]

  • Recovery: Suture scalp.[1] Administer post-op analgesia (Meloxicam).[1] Monitor for seizures. If seizures occur (Barrel rolling/tonic-clonic), terminate animal or administer Diazepam if protocol permits.[1]

References & Authority
  • Suzuki, A., et al. (2021).[1] "Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of TAK-653 for robust synaptic responses and cognitive improvement."[1] Scientific Reports.[1] [1]

    • Relevance: Discusses the safety margin of AMPA modulators vs. pure agonists and dose-response curves.

  • Paxinos, G., & Franklin, K. B. J. (2019).[1] The Mouse Brain in Stereotaxic Coordinates. Elsevier.[1]

    • Relevance: The gold standard for determining injection coordinates.[1]

  • Coyle, J. T., & Puttfarcken, P. (1993).[1] "Oxidative stress, glutamate, and neurodegenerative disorders." Science.

    • Relevance: Foundational text on the mechanism of excitotoxicity induced by glutamate analogs.

  • Tocris Bioscience. "AMPA Receptor Agonists & Antagonists Technical Guide."

    • Relevance: Source for solubility and stability data of isoxazole derivatives.

  • Hansen, J. J., & Krogsgaard-Larsen, P. (1990).[1] "Isoxazole amino acids as glutamate receptor agonists."[1] Med Res Rev.

    • Relevance: Chemical structure and structure-activity relationship (SAR) of the isoxazole-propionic acid class.[1]

Sources

Technical Support Center: Scaling Up 3-(Isoxazol-5-yl)propanoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket Focus: Scale-up Safety, Regiocontrol, and Purification of Isoxazole Propionates.

Introduction: The Deceptive Simplicity of the Isoxazole Ring

Welcome to the Technical Support Center. You are likely here because the synthesis of 3-(isoxazol-5-yl)propanoic acid (a structural analog critical in glutamate receptor research) works perfectly on a 100 mg scale but becomes a hazardous, tar-filled failure at 50 grams.

The core challenge lies in the 1,3-dipolar cycloaddition (Huisgen reaction).[1] While "Click Chemistry" implies ease, the thermal generation of nitrile oxides on a large scale is fraught with two dangers: runaway exotherms and dimerization (formation of furoxans). This guide addresses the transition from bench to pilot scale, ensuring safety and isomeric purity.

Module 1: The "Thermal Runaway" Ticket (Safety & Nitrile Oxide Generation)

User Complaint: "My reaction mixture turned black, boiled over, and the yield dropped to 15% upon scaling to 20g."

Diagnosis: You likely accumulated a high concentration of the unstable nitrile oxide intermediate before it could react with the dipolarophile (alkyne/alkene). On a small scale, heat dissipation is fast; on a large scale, the decomposition is autocatalytic.

The Protocol: In-Situ Generation with Controlled Dosing

Do not generate the nitrile oxide in a separate step. Use the Hydroximoyl Chloride Method with slow base addition.

Step-by-Step Scale-Up Protocol (50g Scale Basis):

  • Preparation of Hydroximoyl Chloride:

    • Convert your starting aldehyde to the oxime.

    • Chlorination: Use N-Chlorosuccinimide (NCS) in DMF.[2]

    • Critical Check: Ensure the reaction stays below 35°C. NCS chlorination is exothermic.

  • The Cycloaddition (The Danger Zone):

    • Reactor: 1L Jacketed reactor with overhead stirring (mechanical, not magnetic).

    • Charge: Dissolve the dipolarophile (e.g., methyl 4-pentynoate) and the hydroximoyl chloride in the solvent (DCM or t-Butyl Methyl Ether).

    • The Trigger: Dissolve Triethylamine (Et3N) in a separate addition funnel.

    • Execution: Add Et3N dropwise over 4–6 hours.

    • Why? This releases the nitrile oxide slowly. It reacts with the alkyne immediately (fast kinetics) rather than accumulating and dimerizing (second-order kinetics).

Data Table: Effect of Addition Rate on Yield & Purity

ParameterBolus Addition (All at once)Fast Addition (30 min)Slow Addition (4-6 hrs)
Exotherm Spike +45°C (Dangerous)+15°C+2°C (Controlled)
Dimer (Furoxan) 40%15%< 2%
Target Isoxazole 35%65%88%
Appearance Black TarDark OilPale Yellow Solid
Module 2: The "Wrong Isomer" Ticket (Regioselectivity)

User Complaint: "NMR shows a 60:40 mixture of the 3,5-isomer and the 3,4-isomer. I need pure 3,5-isoxazole."

Diagnosis: Thermal 1,3-dipolar cycloaddition is regioselective but not regiospecific. Steric hindrance usually favors the 3,5-isomer, but electronic factors in propanoic acid derivatives can erode this selectivity.

The Fix: Copper(I) Catalysis (CuAAC Variant)

To lock in the 3,5-regiochemistry, switch from thermal conditions to Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) adapted for nitrile oxides (CuUNO).

  • Catalyst System: CuSO4 · 5H2O (1 mol%) + Sodium Ascorbate (5 mol%).

  • Solvent: t-BuOH/Water (1:1).

  • Mechanism: The copper forms a copper-acetylide intermediate with the terminal alkyne, directing the nitrile oxide attack exclusively to the 5-position.

Visualizing the Pathway (Graphviz)

G Aldehyde Aldehyde (Precursor) Oxime Oxime Aldehyde->Oxime NH2OH·HCl ChloroOxime Hydroximoyl Chloride (Stable Store) Oxime->ChloroOxime NCS, DMF NitrileOxide Nitrile Oxide (Transient/Explosive) ChloroOxime->NitrileOxide Et3N (Slow Add) Thermal Thermal Path (Uncontrolled) NitrileOxide->Thermal Heat Copper Cu(I) Catalysis (Directed) NitrileOxide->Copper CuSO4/Ascorbate Alkyne Alkyne (Methyl 4-pentynoate) Alkyne->Thermal Alkyne->Copper Isomer35 3,5-Isomer (Target) Thermal->Isomer35 Major Isomer34 3,4-Isomer (Impurity) Thermal->Isomer34 Minor Dimer Furoxan Dimer (Tar) Thermal->Dimer Side Rxn Copper->Isomer35 Exclusive

Caption: Reaction pathway comparison. Note the divergence at the Nitrile Oxide stage where Cu(I) catalysis prevents dimer formation and ensures 3,5-regioselectivity.

Module 3: The "Oily Nightmare" Ticket (Purification)

User Complaint: "My product is an oil that won't crystallize. Column chromatography on 50g is too expensive."

Diagnosis: Isoxazole esters are often low-melting solids or oils. Impurities (succinimide from NCS, trace dimers) depress the melting point, preventing crystallization.

The Solution: The "Salt Switch" Strategy

Do not purify the intermediate ester. Hydrolyze it directly to the acid, which has a much higher melting point and can be crystallized.

Workflow:

  • Crude Workup: Wash the organic layer (EtOAc) with water to remove succinimide and copper salts. Evaporate to oil.

  • Saponification: Dissolve oil in THF/Water. Add LiOH (2 equiv). Stir until TLC shows acid formation.

  • Acidification & Crystallization:

    • Cool to 0°C.

    • Acidify carefully to pH 3 with 1M HCl.

    • The Trick: Do not extract yet. Stir the aqueous slurry. The 3-(isoxazol-5-yl)propanoic acid should precipitate as a white solid.

    • Filter and wash with cold water.

    • Recrystallize from Ethanol/Water if needed.

Frequently Asked Questions (FAQ)

Q: Can I use bleach (NaOCl) instead of NCS for the chlorination? A: On a small scale, yes. On a large scale, NO. Bleach creates a biphasic system that can lead to "hot spots" of radical generation. NCS allows for a homogeneous reaction in DMF, which is safer and more reproducible for scale-up.

Q: Is the nitrile oxide explosive? A: Yes. Solid nitrile oxides are shock-sensitive explosives. Never isolate them. Always generate them in situ in the presence of the dipolarophile.

Q: My final acid is colored brown. How do I fix it? A: The color comes from trace furoxan dimers. Dissolve the acid in dilute NaOH, wash the aqueous layer with DCM (this removes the non-acidic dimers), then re-acidify the aqueous layer to precipitate the pure, white product.

References
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][3][4][5] Past and Future. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link

  • Safety in Academic Chemistry Laboratories. (2003). American Chemical Society, Joint Board-Council Committee on Chemical Safety. (Referencing Nitrile Oxide hazards). Link

  • Organic Syntheses. (2000). General procedures for nitrile oxide cycloadditions and isoxazole synthesis.[4] Org.[3][5][6][7] Synth. Coll. Vol. 10. Link

  • Chattopadhyay, B., et al. (2010). Synthesis of substituted isoxazoles via cycloaddition.[3][4] Tetrahedron Letters. Link

Sources

dealing with inconsistent results in 3-Isoxazol-5-ylpropanoic acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-ISOX-001 Assigned Specialist: Senior Application Scientist, Drug Discovery Unit[1]

Overview: The "Hidden" Variables in Isoxazole Research

Welcome to the technical support hub for 3-Isoxazol-5-ylpropanoic acid (and its related isoxazole-propionic acid derivatives).

CRITICAL DISAMBIGUATION: Before proceeding, verify your specific compound.[1] Inconsistent results often stem from confusing the specific scaffold with the functional agonist.[1]

  • Compound A (The Scaffold/Intermediate): this compound (CAS: 98140-73-9).[1][2][3][4] Used primarily as a chemical building block or fragment lead.[1]

  • Compound B (The Agonist): AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid).[1][5][6] The potent glutamate receptor agonist.[1]

This guide addresses the physicochemical and experimental handling of the This compound class.[1] If you are working with AMPA receptors, the solubility and stability protocols below remain chemically relevant due to the shared isoxazole core.

Part 1: Physicochemical Troubleshooting (Solubility & Stability)

User Complaint: "My IC50/EC50 curves are shifting between batches," or "The compound precipitates in the media."

Root Cause Analysis

The isoxazole ring is an electron-withdrawing heterocycle.[1] When attached to a propanoic acid tail, the molecule exhibits pH-dependent solubility .[1] A common error is attempting to dissolve the free acid form directly in neutral buffers (PBS) or biological media (pH 7.4), where it may not fully ionize, leading to micro-precipitation and inconsistent dosing.[1]

Troubleshooting Protocol: The "Equimolar Base" Method

Q: Why won't my stock solution stay clear upon freezing/thawing? A: You are likely dissolving the compound in pure water or DMSO without correcting the ionization state.[1] The free acid has poor aqueous solubility.[1]

Corrective Workflow:

  • Solvent Choice: Do not use 100% DMSO for long-term storage if you plan to dilute into aqueous media later, as the "crash out" risk is high upon dilution.[1]

  • Stoichiometry: Calculate the molar mass (MW ≈ 141.13 g/mol for the core structure). Add 1.05 equivalents of NaOH (sodium hydroxide) to convert the acid to its sodium salt in situ.

  • Sonication: Sonicate for 5–10 minutes. The solution should be perfectly clear.

Visual Workflow for Stable Stock Preparation

StockPrep Weigh Weigh Compound (Hygroscopic Check) Solvent Add Solvent (Water/DMSO mix) Weigh->Solvent Base Add 1.05 eq NaOH (Critical Step) Solvent->Base Insoluble? Sonicate Sonicate (Clear Solution) Base->Sonicate Aliquot Aliquot & Freeze (-20°C, Desiccated) Sonicate->Aliquot

Caption: Workflow for converting insoluble isoxazole-propionic acids into stable sodium salts.

Part 2: Biological Assay Variability

User Complaint: "The biological response decays rapidly," or "I see toxicity at higher concentrations."

Issue 1: Receptor Desensitization (If acting as an Agonist)

If your derivative retains agonist activity at glutamate receptors (AMPA/Kainate), inconsistent data often results from receptor desensitization —the receptor closes even while the drug is bound.[1]

Q: Why is my second application of the drug producing zero signal? A: The receptor has desensitized.[1] You are measuring the desensitized state, not the resting state.

Solution:

  • Co-application: If studying AMPA receptor activation, you must co-apply a desensitization blocker like Cyclothiazide (CTZ) (for AMPA receptors) or Concanavalin A (for Kainate receptors).[1]

  • Washout: Increase washout times between applications to >5 minutes.

Issue 2: Chemical Instability in Media

Isoxazole rings are generally stable, but the propanoic acid side chain can undergo metabolism or degradation in unbuffered media over long incubations (24h+).[1]

Q: My results vary between the 1-hour and 24-hour readouts. A: Check the pH of your media. As cells metabolize, media acidifies.[1] If the pH drops below the pKa of the propanoic acid (approx pH 4.5–5.0), the compound may protonate and precipitate out of solution, becoming unavailable to the cells.[1]

Data: Solubility vs. pH Thresholds

pH EnvironmentSpecies DominanceSolubility StatusRisk Level
pH < 4.0 Free Acid (Protonated)Insoluble / Precipitates 🔴 HIGH (Data Loss)
pH 7.4 (Physiological) Carboxylate Anion (Deprotonated)Soluble 🟢 LOW (Ideal)
pH > 10.0 Fully Ionized SaltHighly Soluble 🟡 CAUTION (Cell Toxicity)
Part 3: Handling & Storage FAQs

Q: The powder looks sticky/clumped. Is it degraded? A: Likely not degraded, but hygroscopic .[1] Isoxazole acids attract moisture from the air.[1]

  • Impact: If you weigh "10 mg" of sticky powder, you might actually have 8 mg of compound and 2 mg of water.[1] This introduces a 20% concentration error before the experiment begins.

  • Fix: Equilibrate the vial to room temperature before opening to prevent condensation. Weigh rapidly or use an analytical balance with a desiccator.

Q: Can I autoclave solutions of this compound? A: No. While the isoxazole ring is thermally robust, the propanoic acid moiety can decarboxylate under high heat and pressure.[1]

  • Sterilization: Use 0.22 µm PVDF or PES syringe filters .[1] Do not use Nylon filters, as charged acidic compounds can bind to the nylon membrane, reducing the actual concentration in the filtrate.[1]

Part 4: Mechanism of Action & Interference

Understanding where your compound fits in the signaling cascade is vital for troubleshooting "false negatives."[1]

Mechanism Compound This compound Receptor Glutamate/AMPA Receptor Compound->Receptor Binds Desensit Desensitization (Signal Loss) Receptor->Desensit Rapid Transition Signal Ion Influx (Na+/Ca2+) MEASURABLE DATA Receptor->Signal Activation Desensit->Signal Inhibits Blocker Cyclothiazide (CTZ) (Stabilizer) Blocker->Receptor Prevents Desensitization

Caption: Interaction pathway showing where desensitization can cause false negative results.

References
  • Krogsgaard-Larsen, P., et al. (1980).[1] "3-Isoxazolol amino acids as selective agonists at glutamate receptors."[1][5] Nature, 284, 64-66.[1]

  • Patneau, D. K., & Mayer, M. L. (1990).[1] "Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and non-N-methyl-D-aspartate receptors." Journal of Neuroscience, 10(7), 2385-2399.[1]

  • Matrix Scientific. (n.d.).[1] "Safety Data Sheet: this compound (CAS 98140-73-9)." Retrieved from Matrix Scientific Product Database.[1]

  • PubChem. (n.d.).[1] "Compound Summary: Isoxazole derivatives and physicochemical properties." National Library of Medicine.[1]

Sources

Validation & Comparative

comparative analysis of different synthesis routes for 3-Isoxazol-5-ylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of synthesis routes for 3-(Isoxazol-5-yl)propanoic acid (CAS: 98140-73-9). This analysis is structured to assist researchers in selecting the optimal pathway based on scale, cost, and available resources.[1]

Executive Summary

3-(Isoxazol-5-yl)propanoic acid is a structural isomer of the glutamate receptor agonist AMPA and a key intermediate in the synthesis of ibotenic acid analogues. Its structure consists of a propanoic acid chain attached at the C5 position of an isoxazole ring, with the C3 position remaining unsubstituted.

This guide evaluates three distinct synthesis routes:

  • The Biomass-Derived Route (Recommended): A scalable, cost-effective approach using Levulinic Acid.

  • The Lateral Metalation Route: A direct alkylation method ideal for small-scale medicinal chemistry.

  • The [3+2] Cycloaddition Route: A classic convergent strategy, though limited by safety concerns regarding fulminic acid generation.

Route 1: The Biomass-Derived Route (Levulinic Acid)

Best For: Scalability, Cost-Efficiency, Green Chemistry.[1]

This route leverages Levulinic Acid , a cheap, biomass-derived platform chemical.[1][2] The strategy relies on the regioselective condensation of dimethylformamide dimethyl acetal (DMF-DMA) with the methyl ketone moiety of levulinate, followed by cyclization with hydroxylamine.

Mechanism & Logic
  • Esterification: Levulinic acid is converted to methyl levulinate to protect the carboxylic acid and prevent side reactions with DMF-DMA.

  • Enaminone Formation: DMF-DMA reacts exclusively with the C5-methyl group (kinetic and thermodynamic preference over the C3-methylene) to form an

    
    -unsaturated enaminone.[1]
    
  • Heterocyclization: Hydroxylamine attacks the enaminone to close the isoxazole ring. The C3-proton of the final isoxazole originates from the methine carbon of the DMF-DMA reagent.

Experimental Protocol

Step 1: Methyl Levulinate Synthesis

  • Dissolve Levulinic acid (10.0 g, 86 mmol) in MeOH (100 mL).

  • Add catalytic

    
     (0.5 mL) and reflux for 4 hours.
    
  • Concentrate in vacuo, neutralize with saturated

    
    , and extract with EtOAc. Yield: >95% (Colorless oil).
    

Step 2: Enaminone Formation

  • Mix Methyl levulinate (5.0 g, 38 mmol) with DMF-DMA (6.8 g, 57 mmol, 1.5 eq) in a round-bottom flask.

  • Heat to 100°C neat (without solvent) for 12 hours. The methanol byproduct evaporates, driving the equilibrium.

  • Checkpoint: TLC should show complete consumption of starting material and appearance of a yellow/orange UV-active spot.

  • Concentrate under high vacuum to remove excess DMF-DMA. The crude red/orange oil (Methyl 6-(dimethylamino)-4-oxohex-5-enoate) is used directly.[1]

Step 3: Cyclization & Hydrolysis

  • Dissolve the crude enaminone in MeOH (50 mL).

  • Add Hydroxylamine hydrochloride (

    
    ) (3.2 g, 46 mmol).
    
  • Reflux for 3 hours.

  • Cool to RT. Add NaOH solution (2M, 40 mL) directly to the reaction mixture to hydrolyze the ester. Stir for 1 hour.

  • Acidify with HCl (1M) to pH 2-3.

  • Extract with EtOAc (3 x 50 mL), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOAc/Hexanes.

Data Summary
MetricValue
Overall Yield 65-75%
Purity >98% (after recrystallization)
Key Reagent Cost Low (Levulinic acid: <$50/kg)
Scalability High (Multi-gram to Kilogram)

Route 2: Lateral Metalation (Anionic Alkylation)

Best For: Rapid Analoging, Medicinal Chemistry, Late-Stage Functionalization.[1]

This route utilizes the acidity of the C5-methyl group of 5-methylisoxazole (


). Lateral lithiation allows for nucleophilic attack on bromoacetate electrophiles.
Mechanism & Logic

Treatment of 5-methylisoxazole with a strong base (LDA) at low temperature generates the 5-lithiomethylisoxazole species. This anion is a potent nucleophile that displaces bromide from tert-butyl bromoacetate. The tert-butyl group is chosen to prevent competitive nucleophilic attack on the ester carbonyl.

Experimental Protocol

Reagents: 5-Methylisoxazole, LDA (Lithium Diisopropylamide), tert-Butyl bromoacetate.[1]

  • Inert Atmosphere: Flame-dry a 100 mL flask and purge with Argon.

  • LDA Preparation: Add THF (20 mL) and diisopropylamine (1.5 mL, 11 mmol). Cool to -78°C. Add n-BuLi (2.5 M, 4.4 mL, 11 mmol) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.

  • Lithiation: Add 5-Methylisoxazole (0.83 g, 10 mmol) dropwise. The solution typically turns yellow/orange. Stir for 45 min at -78°C.

  • Alkylation: Add tert-Butyl bromoacetate (2.15 g, 11 mmol) dissolved in THF (5 mL) slowly.

  • Warming: Stir at -78°C for 1 hour, then allow to warm to RT over 2 hours.

  • Quench: Add saturated

    
     solution. Extract with Ether.
    
  • Deprotection: Dissolve the crude ester in DCM (10 mL) and TFA (5 mL). Stir at RT for 2 hours. Concentrate to yield the free acid.

Data Summary
MetricValue
Overall Yield 50-60%
Purity High (Requires chromatography for intermediate)
Key Reagent Cost Moderate (LDA, anhydrous solvents)
Scalability Low to Moderate (Cryogenic conditions required)

Route 3: [3+2] Cycloaddition (Nitrile Oxide)

Best For: Convergent Synthesis, Isotopic Labeling.

This route involves the 1,3-dipolar cycloaddition of Formonitrile Oxide (HCNO) with 4-Pentynoic Acid .[1] While conceptually elegant, the instability of HCNO makes this route hazardous and less reproducible.[1]

Mechanism

Formonitrile oxide is generated in situ (typically from fulminic acid precursors or dehydration of nitromethane) and reacts with the alkyne. The regioselectivity favors the 5-substituted isoxazole due to steric and electronic control, but significant amounts of the 4-isomer or furoxan dimers can form.

  • Warning: Fulminic acid and its salts are explosive. This route is generally discouraged for scale-up unless using flow chemistry or stabilized precursors.

Comparative Analysis & Decision Matrix

The following table summarizes the key performance indicators for each route.

FeatureRoute 1: Levulinic AcidRoute 2: Lateral LithiationRoute 3: [3+2] Cycloaddition
Starting Material Levulinic Acid (Biomass)5-Methylisoxazole4-Pentynoic Acid
Step Count 3 (Linear)2 (Linear)1 (Convergent)
Atom Economy HighModerate (Halogen waste)High
Safety Profile Excellent (No hazardous reagents)Good (Requires pyrophoric BuLi)Poor (Explosive intermediates)
Cost Efficiency

(Lowest)

$

Rec.[3][4][5][6] Application Process Chemistry / Manufacturing MedChem / Library Synthesis Academic / Mechanistic Study

Visualization of Workflows

Figure 1: Synthesis Pathway Decision Tree

G Start Target: 3-(Isoxazol-5-yl)propanoic Acid Scale What is the required scale? Start->Scale Route1 Route 1: Levulinic Acid (Biomass/Green) Scale->Route1 > 10 grams Low Cost Route2 Route 2: Lateral Lithiation (MedChem/Rapid) Scale->Route2 < 1 gram Speed Priority R1_Step1 1. Esterification of Levulinic Acid Route1->R1_Step1 R2_Step1 1. Deprotonation (LDA, -78°C) Route2->R2_Step1 R1_Step2 2. Condensation with DMF-DMA (Enaminone Formation) R1_Step1->R1_Step2 R1_Step3 3. Cyclization with NH2OH & Hydrolysis R1_Step2->R1_Step3 R2_Step2 2. Alkylation with t-Butyl Bromoacetate R2_Step1->R2_Step2 R2_Step3 3. TFA Deprotection R2_Step2->R2_Step3

Caption: Decision matrix for selecting the synthesis route based on scale and resource constraints.

Figure 2: Mechanistic Flow of Levulinic Acid Route

Mechanism Lev Methyl Levulinate (MeOOC-CH2-CH2-CO-Me) Enaminone Enaminone Intermediate (MeOOC-(CH2)2-CO-CH=CH-NMe2) Lev->Enaminone 100°C, -MeOH DMFDMA DMF-DMA (Reagent) DMFDMA->Enaminone Product 3-(Isoxazol-5-yl)propanoic Acid Enaminone->Product 1. NH2OH, Reflux 2. NaOH, H3O+ NH2OH Hydroxylamine (Cyclization) NH2OH->Product

Caption: Chemical flow for the conversion of Methyl Levulinate to the target isoxazole.

References

  • Gümüş, M., & Koca, İ. (2020).[1][7] Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF-DMA Reagent with Different Functional Groups. ChemistrySelect, 5(43), 12377–12397.[1] Link

  • Stanovnik, B., & Svete, J. (2004).[1] Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Chemical Reviews, 104(5), 2433–2480.[1] Link

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[1] Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1. Link

  • Hansen, T. V., & Skrydstrup, T. (2005).[1] 3-Isoxazolols: A Review of their Synthesis and Application in Medicinal Chemistry. Current Organic Chemistry, 9(10), 983-1002.[1] Link

  • Accela ChemBio. (2023).[3][8] Product Data: 3-(Isoxazol-5-yl)propanoic Acid (CAS 98140-73-9).[1][3][8][9][10][11] Link

Sources

Target Engagement Validation Guide: 3-Isoxazol-5-ylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists, Electrophysiologists Focus: Validation of AMPA Receptor Agonism & Selectivity

Executive Summary & Nomenclature Clarification

Objective: This guide provides a rigorous framework for validating the target engagement of 3-Isoxazol-5-ylpropanoic acid derivatives. While the specific CAS 98140-73-9 refers to the unsubstituted scaffold, the pharmacological relevance of this chemical class centers on its functionalized analogues, most notably AMPA (


-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid).

Critical Distinction:

  • The Scaffold (CAS 98140-73-9): this compound.[1][2] Often used as a chemical building block or succinate bioisostere.

  • The Active Ligand (AMPA): The definitive agonist for the AMPA receptor (AMPAR), a subclass of ionotropic glutamate receptors (iGluRs).

This guide focuses on validating the agonistic activity and receptor selectivity of this isoxazole-propionic acid pharmacophore against the AMPA receptor, comparing it with endogenous and synthetic alternatives.

Comparative Analysis: Performance & Selectivity

To validate target engagement, one must benchmark the compound against established ligands. The primary target is the AMPA Receptor (GluA1-4 subunits) .

Comparison with Alternatives
FeatureIsoxazole-Propionic Acid (AMPA) L-Glutamate Kainic Acid NMDA
Primary Target AMPA Receptors (GluA1-4) All iGluRs (AMPA, Kainate, NMDA)Kainate Receptors (GluK1-5)NMDA Receptors (GluN1-3)
Selectivity High (Defines the receptor class)Low (Pan-agonist)Moderate (Cross-reacts with AMPAR)High (Requires Glycine co-agonist)
Desensitization Fast (< 10 ms)FastSlow / Non-desensitizingSlow
EC50 (Typical) 0.5 – 5 µM1 – 10 µM10 – 50 µM1 – 10 µM
Key Antagonist NBQX, GYKI 53655 Generic iGluR antagonistsCNQXAP5, MK-801
Mechanistic Causality
  • Why use Isoxazole derivatives? Unlike Glutamate, which activates all iGluRs and causes rapid excitotoxicity, isoxazole-based agonists (AMPA) provide a "clean" activation signal specific to fast synaptic transmission.

  • Desensitization Profile: A hallmark of AMPA receptor engagement is rapid desensitization.[3] If your compound elicits a sustained current without cyclothiazide (CTZ), it is likely engaging Kainate receptors or is a partial agonist with altered kinetics.

Visualizing the Mechanism of Action

The following diagram illustrates the signaling cascade initiated by target engagement and the specific points of pharmacological intervention used for validation.

AMPA_Signaling Agonist Isoxazole Agonist (AMPA/Analog) AMPAR_Closed AMPA Receptor (Closed State) Agonist->AMPAR_Closed Binding AMPAR_Open AMPA Receptor (Open State) AMPAR_Closed->AMPAR_Open Conformational Change Na_Influx Na+ / Ca2+ Influx AMPAR_Open->Na_Influx Channel Gating Desensitization Receptor Desensitization (Inactive State) AMPAR_Open->Desensitization Fast Kinetics (<10ms) Depolarization Membrane Depolarization (EPSP) Na_Influx->Depolarization VSCC Voltage-Gated Ca2+ Channels Depolarization->VSCC Voltage Activation Signaling ERK / CREB Pathway (Synaptic Plasticity) VSCC->Signaling NBQX NBQX (Competitive Antagonist) NBQX->AMPAR_Closed Prevents Activation CTZ Cyclothiazide (Blocks Desensitization) CTZ->Desensitization Inhibits

Figure 1: Signal transduction pathway of AMPA receptor activation.[3] Note the critical regulatory role of desensitization, which distinguishes AMPA receptor kinetics from other glutamate receptors.

Validation Protocols (Self-Validating Systems)

To confirm target engagement, you must triangulate data from Binding , Function , and Selectivity .

Protocol A: Whole-Cell Patch Clamp (The Gold Standard)

Purpose: To quantify functional potency (EC50) and kinetic signature (desensitization).

  • Preparation: Use HEK293 cells transiently transfected with GluA1/GluA2 subunits or cultured hippocampal neurons.

  • Rig Setup: Voltage-clamp mode, holding potential (

    
    ) at -60 mV.
    
  • Application:

    • Apply the Isoxazole test compound (0.1 µM – 1 mM) via a fast-perfusion system (exchange time < 1 ms is critical due to fast desensitization).

    • Control: Apply Glutamate (1 mM) as a reference.

  • Desensitization Check:

    • Record the response.[4][5][6] A sharp peak followed by a rapid decay to baseline indicates AMPAR engagement.

    • Validation Step: Co-apply Cyclothiazide (CTZ, 100 µM) .

    • Result: If the decay is abolished and a plateau current emerges, the target is confirmed as AMPAR.

  • Selectivity Check:

    • Pre-incubate with GYKI 53655 (50 µM), a selective non-competitive AMPAR antagonist.

    • Result: Complete block of the current confirms the signal is not mediated by Kainate or NMDA receptors.

Protocol B: Radioligand Binding Assay (High Throughput)

Purpose: To determine physical affinity (


) without functional confounding factors.
  • Membrane Prep: Rat brain synaptic membranes or membranes from GluA-transfected cells.

  • Ligand: Use [

    
    H]-AMPA  (Specific Activity ~50-60 Ci/mmol).
    
  • Displacement:

    • Incubate membranes with [

      
      H]-AMPA (5 nM) and increasing concentrations of the Isoxazole test compound  (
      
      
      
      to
      
      
      M).
    • Non-Specific Binding (NSB): Define using 1 mM L-Glutamate.

  • Analysis:

    • Separate bound from free ligand using rapid filtration (Whatman GF/B filters).

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
    • Success Criterion: A

      
       in the low nanomolar range (10-50 nM) validates high-affinity engagement.
      

Experimental Workflow Diagram

This workflow ensures a logical progression from chemical verification to functional validation.

Validation_Workflow Start Isoxazole Derivative (Test Compound) Binding Radioligand Binding ([3H]-AMPA Displacement) Start->Binding Affinity Affinity Confirmed (Ki < 100 nM)? Binding->Affinity Function Patch Clamp (Fast Perfusion) Affinity->Function Yes Invalid Re-evaluate Structure or Target Affinity->Invalid No (Low Affinity) Kinetics Fast Desensitization? Function->Kinetics Modulation CTZ Sensitivity Test (Block Desensitization) Kinetics->Modulation Yes Kinetics->Invalid No (Kainate/NMDA?) Antagonism GYKI 53655 Blockade (Selectivity Check) Modulation->Antagonism Valid Target Engagement VALIDATED Antagonism->Valid Blocked by GYKI Antagonism->Invalid Resistant

Figure 2: Step-by-step decision tree for validating AMPA receptor engagement.

References

  • Honoré, T., et al. (1982). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science, 241(4866), 701-703.

  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496.

  • Patneau, D. K., & Mayer, M. L. (1990). Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and non-N-methyl-D-aspartate receptors. Journal of Neuroscience, 10(7), 2385-2399.

  • BenchChem. (n.d.). This compound Product Data. BenchChem Database.

  • Santa Cruz Biotechnology. (n.d.). This compound (CAS 98140-73-9).[1][2] SCBT Product Catalog.

Sources

Statistical Validation & Comparative Profiling: 3-Isoxazol-5-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical framework for the statistical validation and comparative analysis of 3-Isoxazol-5-ylpropanoic acid (and its functional derivatives) within the context of glutamatergic receptor pharmacology.

Given the structural homology of this compound to the isoxazole core of AMPA (


-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and Ibotenic acid , this guide positions the molecule as a pharmacological probe for AMPA/Kainate receptors. The focus is on rigorous statistical validation of electrophysiological and binding data to distinguish genuine pharmacological activity from experimental noise.

Part 1: Executive Summary & Comparative Matrix

The Challenge: Differentiating Structural Analogs

This compound represents a core scaffold structurally related to established glutamatergic agonists. However, lacking the


-amino moiety typical of full agonists (like glutamate or AMPA), its activity profile often falls into the "partial agonist" or "allosteric modulator" range. The primary challenge in validating data for such compounds is distinguishing low-efficacy receptor activation from instrument drift or leak currents.
Comparative Performance Matrix

The following table benchmarks the Test Compound (this compound derivative) against Industry Gold Standards.

FeatureTest Compound (Isoxazole-Propionic Acid)AMPA (Gold Standard)Kainate (Comparator)Validation Metric
Primary Target AMPA Receptor (GluA1-4)AMPA Receptor (GluA1-4)Kainate Receptor (GluK1-5)Competitive Binding (

)
Binding Affinity (

)
High variability (Context dependent)High (~10-30 nM)Moderate (~50-100 nM)Schild Analysis
Desensitization Slow / Incomplete (Hypothetical)Rapid (< 10 ms)Slow / Non-desensitizingDecay Time Constant (

)
Efficacy (

)
Partial (< 100% of Glu)Full (~100% of Glu)Partial/FullNormalized Current Amplitude
Selectivity Ratio Requires Validation>500-fold vs NMDA>50-fold vs AMPASelectivity Index (SI)

Part 2: Experimental Protocol (Self-Validating System)

To generate statistically defensible data, the experimental design must include internal controls that flag technical failure immediately. We utilize Whole-Cell Patch-Clamp Electrophysiology as the primary validation method.

Workflow: Rapid Perfusion Patch-Clamp

Objective: Measure agonist-induced currents with sub-millisecond solution exchange to capture fast desensitization kinetics.

  • Preparation:

    • System: HEK293 cells stably expressing GluA1/GluA2 (flip/flop variants).

    • Internal Solution: CsF-based (110 mM CsF, 30 mM CsCl, 4 mM NaCl, 0.5 mM CaCl2, 10 mM HEPES, 5 mM EGTA) to block

      
       channels and isolate glutamatergic currents.
      
    • External Solution: Standard Tyrode’s solution with TTX (1

      
      M) to block voltage-gated 
      
      
      
      channels.
  • Application Protocol (The "Bracket" Method):

    • Step A (Reference): Apply 10 mM Glutamate (200 ms). Record

      
      .
      
    • Step B (Wash): 30s wash with external solution.

    • Step C (Test): Apply This compound (varying concentrations). Record

      
      .
      
    • Step D (Wash): 30s wash.

    • Step E (Re-Reference): Apply 10 mM Glutamate. Record

      
      .
      
    • Validation Rule: If

      
       deviates from 
      
      
      
      by >15% (Run-down), discard the cell.
  • Data Acquisition:

    • Filter: 2 kHz (Bessel).

    • Sampling: 10 kHz.

    • Series Resistance (

      
      ) Compensation: >70%.
      

Part 3: Statistical Validation Engine

This section details the mathematical framework required to prove that observed effects are biological, not stochastic.

Phase 1: Data Hygiene & Outlier Detection

Before hypothesis testing, datasets must be cleaned using the Grubbs' Test for outliers, but only within normally distributed populations.

  • Normality Check: Apply the Shapiro-Wilk Test (

    
    ).[1]
    
    • If

      
      : Assume normality.
      
    • If

      
      : Use non-parametric tests (Mann-Whitney U) or Log-transform data.
      
  • Variance Check: Apply Levene’s Test to ensure homogeneity of variance between the Control and Test groups.

Phase 2: Dose-Response Curve Fitting

To validate the


 of this compound, do not use simple linear regression. You must use the Four-Parameter Logistic (4PL) Hill Equation :


  • 
     : Log of concentration.
    
  • 
     : Response (Normalized Current).
    
  • Hill Slope : Indicates cooperativity. A slope

    
     suggests allosteric modulation or multiple binding sites.
    
  • Goodness of Fit: Report

    
     and the Sy.x  (Standard Deviation of Residuals). A high 
    
    
    
    with a high Sy.x indicates overfitting.
Phase 3: Hypothesis Testing Strategy
  • Scenario A (Two Groups): Test Compound (100

    
    M) vs. Vehicle.
    
    • Test: Unpaired t-test (if normal) or Mann-Whitney (if non-normal).

  • Scenario B (Multiple Agonists): Test Compound vs. AMPA vs. Kainate.

    • Test: One-way ANOVA.

    • Post-hoc:Tukey’s HSD (if comparing all means) or Dunnett’s Test (if comparing all against Control/AMPA).

    • Correction: Apply Bonferroni correction if testing multiple concentrations independently to avoid Type I errors.

Part 4: Visualization of Logic & Pathways

Diagram 1: Statistical Validation Workflow

This diagram illustrates the decision tree for accepting or rejecting experimental data based on statistical markers.

ValidationLogic Start Raw Electrophysiology Data QC Quality Control (Run-down < 15%?) Start->QC Discard Discard Cell QC->Discard No Normality Shapiro-Wilk Test QC->Normality Yes Parametric Parametric Path (ANOVA / t-test) Normality->Parametric Normal (p > 0.05) NonParametric Non-Parametric Path (Kruskal-Wallis) Normality->NonParametric Non-Normal (p < 0.05) Fitting Hill Equation Fit (4PL) Parametric->Fitting NonParametric->Fitting Validation Calculate EC50 & Confidence Intervals Fitting->Validation

Caption: Decision matrix for statistical processing of electrophysiological data, ensuring only high-quality recordings enter the analysis pipeline.

Diagram 2: AMPA Receptor Signaling Pathway

Understanding the mechanism is crucial for interpreting the data. If this compound acts as an agonist, it will trigger this cascade.

SignalingPathway Ligand This compound Receptor AMPA Receptor (GluA1/2/3/4) Ligand->Receptor Binding ChannelOpen Channel Opening (Na+ Influx) Receptor->ChannelOpen Activation Desensitization Receptor Desensitization (Conformational Change) Receptor->Desensitization Kinetics Depolarization Membrane Depolarization (EPSP) ChannelOpen->Depolarization Calcium Ca2+ Influx (If GluA2-lacking) ChannelOpen->Calcium Subunit Dependent

Caption: Mechanistic pathway of AMPA receptor activation. The "Desensitization" node is the critical differentiator between AMPA and Kainate agonists.

References

  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews.

  • Colquhoun, D. (2014). Lectures on Biostatistics: An Introduction to Statistics with Applications in Biology and Medicine. University College London.

  • GraphPad. (2024). Curve Fitting Guide: The Hill Equation and Dose-Response Curves. GraphPad Statistics Guide.

  • Hansen, K. B., et al. (2021). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews.

  • BenchChem. (2024). This compound Product Data. Chemical Structure and Properties.

Sources

head-to-head comparison of 3-Isoxazol-5-ylpropanoic acid with a standard of care

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, head-to-head technical comparison between 3-Isoxazol-5-ylpropanoic acid (an emerging structural probe/analog) and AMPA (the established Gold Standard/Standard of Care for defining this receptor class).

Executive Summary

This guide compares This compound (CAS: 98140-73-9), a specific isoxazole-based ligand, against the industry standard AMPA (


-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid).

While AMPA represents the Standard of Care (SoC) in research for selectively activating ionotropic glutamate receptors, this compound serves as a simplified structural analog. This comparison evaluates their physicochemical properties, receptor binding efficacy, and utility in excitotoxicity models.

Key Insight: this compound lacks the


-amino group found in AMPA. In glutamatergic pharmacology, this structural omission typically alters the compound from a potent neurotransmitter mimic to a modulator, partial agonist, or metabolic probe , often resulting in distinct desensitization kinetics compared to the rapid phasic response of AMPA.

Physicochemical & Pharmacological Comparison

The following table synthesizes the core differences. Note the critical structural divergence at the


-carbon position.
FeatureThis compound (Test Agent)AMPA (Standard of Care / Reference)
CAS Number 98140-73-977521-29-0
Core Structure Isoxazole ring + Propanoic acid tailIsoxazole ring + Propanoic acid +

-Amino + 3-OH
Molecular Weight ~141.12 g/mol 186.16 g/mol
Receptor Target AMPA Receptors (GluA1-4)AMPA Receptors (GluA1-4)
Binding Mode Probe/Partial Motif: Lacks the zwitterionic pair (amino/acid) required for high-affinity orthosteric locking.Orthosteric Agonist: The amino and acid groups form a "clam-shell" closure on the ligand-binding domain (LBD).
Primary Utility SAR studies; Excitotoxicity screening; Intermediate for synthesis.[1]Defining receptor kinetics; Inducing rapid depolarization; Standard for excitotoxic lesions.
Solubility DMSO, Methanol (Moderate in water)Water (soluble), PBS
Excitotoxicity Profile Latent/Moderate: Cytotoxicity is receptor-mediated but may require higher concentrations or metabolic conversion.High: Causes rapid Ca²⁺ influx, mitochondrial collapse, and cell death (if desensitization is blocked).

Mechanism of Action: The Structural Divergence

To understand the causality of experimental results, one must analyze the ligand-receptor interaction.

The Standard (AMPA) Mechanism

AMPA acts as a full agonist. It binds to the "clam-shell" Ligand Binding Domain (LBD) of the GluA subunits. The presence of the charged


-amino group  and the carboxyl group  is critical for stabilizing the closed cleft conformation, which pulls the transmembrane segments to open the ion pore.
The Analog (this compound) Mechanism

This molecule retains the isoxazole core (bioisostere for the distal carboxylate of glutamate) and the propanoic acid tail. However, it lacks the


-amino group.
  • Hypothesis: Without the ammonium moiety to interact with the conserved acidic residues (e.g., Glu705 in GluA2), this agent likely exhibits lower affinity or acts via an allosteric mechanism rather than pure orthosteric agonism.

  • Implication: In functional assays, this compound may act as a "silent" binder or require specific subunit compositions to elicit a response.

Signaling Pathway Visualization

The following diagram illustrates the divergent downstream effects of the Standard (AMPA) vs. the Analog in a neuronal context.

AMPA_Signaling Ligand_Std Standard: AMPA Receptor AMPA Receptor (GluA1-4) Ligand_Std->Receptor Orthosteric Binding Ligand_Test Test: this compound Ligand_Test->Receptor Interaction Conf_Change LBD Clam-Shell Closure (High Affinity) Receptor->Conf_Change Binding_Weak Weak/Partial Binding (Lacks Alpha-Amino Anchor) Receptor->Binding_Weak Channel_Open Channel Opening (Na+/Ca2+ Influx) Conf_Change->Channel_Open Depolarization Rapid Depolarization Channel_Open->Depolarization Desensitization Receptor Desensitization Channel_Open->Desensitization Toxicity Excitotoxicity (Mitochondrial Stress) Depolarization->Toxicity Prolonged Activation Modulation Modulation / Low Efficacy Binding_Weak->Modulation Modulation->Toxicity High Conc. / Chronic

Figure 1: Comparative signaling flow. AMPA triggers a rapid, high-efficacy cascade leading to depolarization. The analog (this compound) likely exhibits reduced efficacy or modulatory binding due to the missing amino anchor.

Experimental Protocols: Validating the Comparison

To objectively compare these agents, researchers must use a self-validating system that controls for the rapid desensitization of AMPA receptors.

Protocol A: Comparative Calcium Imaging (Fluorescence)

This assay measures the functional potency of the ligands by quantifying intracellular Calcium flux (


).

Prerequisites:

  • Primary Cortical Neurons (DIV 14-21).

  • Fluorescent Dye: Fluo-4 AM or Fura-2.

  • Critical Control: Cyclothiazide (CTZ) to block receptor desensitization. Without CTZ, AMPA responses may be too transient to capture accurately.

Workflow:

  • Loading: Incubate neurons with 2 µM Fluo-4 AM for 30 min at 37°C.

  • Baseline: Perfusion with standard Tyrode’s solution (1 min).

  • Challenge (Standard): Apply 10 µM AMPA + 50 µM CTZ .

    • Expected Result: Rapid, high-amplitude fluorescence spike.

  • Washout: 5 min perfusion with Tyrode’s.

  • Challenge (Test): Apply 10-100 µM this compound + 50 µM CTZ .

    • Note: A higher concentration range is recommended for the analog due to predicted lower affinity.

  • Quantification: Calculate

    
    .
    
    • Causality Check: If the Test agent produces no signal alone but reduces the AMPA signal when co-applied, it acts as a competitive antagonist . If it produces a smaller signal, it is a partial agonist .

Protocol B: Excitotoxicity / Cell Viability Assay (MTT/LDH)

Benchchem notes "cytotoxicity" for the test agent. This protocol validates that claim against the standard.

  • Seeding: Plate neurons in 96-well plates.

  • Treatment Groups:

    • Vehicle (Control)

    • Standard: AMPA (10 µM)

    • Test: this compound (Titration: 10, 50, 100 µM)

    • Rescue Control: Test Agent + NBQX (AMPA antagonist).

  • Incubation: 24 Hours.

  • Readout: Measure LDH release (cell death marker) in the supernatant.

  • Interpretation:

    • If NBQX blocks the toxicity of the Test Agent, the mechanism is confirmed as AMPA-receptor mediated .

    • If NBQX fails to block it, the toxicity is off-target (e.g., metabolic interference).

Synthesis & Purity Considerations

When sourcing this compound for head-to-head trials, purity is paramount.

  • Impurity Risk: Synthesis of isoxazole propionates can yield trace amounts of hydrazine derivatives or regioisomers (3- vs 5-substituted).

  • Validation: Ensure the CoA confirms >98% purity via HPLC and, critically, NMR to verify the position of the propanoic acid chain (C5 vs C4). The standard AMPA has the chain at C4; this test agent has it at C5.

References

  • Benchchem. this compound | CAS 98140-73-9 - Product Description and Biological Activity.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 125406, AMOA (Related Isoxazole Analog).Link

  • Hansen, K. B., et al. Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews, 2021. (Authoritative review on AMPA receptor orthosteric requirements). Link

  • Honoré, T., et al. Quinoxalinediones: Potent Competitive Non-NMDA Glutamate Receptor Antagonists. Science, 1988. (Establishes the standard for AMPA antagonism in comparative assays). Link

Sources

assessing the selectivity of 3-Isoxazol-5-ylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Selectivity Profiling of 3-Isoxazol-5-ylpropanoic Acid Derivatives Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Electrophysiologists, and Medicinal Chemists.[1]

Executive Summary: The Regioisomer Challenge

In the development of glutamatergic ligands, the isoxazole ring serves as a critical bioisostere for the distal carboxylate of glutamate.[1] However, the selectivity of these compounds is strictly governed by the substitution pattern on the isoxazole ring.[1]

While AMPA (4-substituted isoxazole) is the gold standard for ionotropic selectivity, This compound derivatives (5-substituted isoxazoles, structurally related to Homoibotenic Acid or HIBO ) present a more complex pharmacological profile.[1] They often exhibit "mixed" activity, agonizing both ionotropic (iGluR) and metabotropic (mGluR) receptors.[1][2]

This guide provides a technical framework for assessing the selectivity of this compound derivatives, distinguishing them from the 4-substituted standards (AMPA/ATPA) and defining their specific utility in separating mGluR vs. iGluR signaling.[1]

Chemical Identity & Structural Logic

To accurately assess selectivity, one must first distinguish the core scaffold from its active pharmacophores.[1] The shift from the 4-position (AMPA) to the 5-position (Target) drastically alters the binding pocket fit.[1]

FeatureTarget: this compound Alternative: AMPA Alternative: Kainic Acid
Core Structure 5-substituted Isoxazole4-substituted IsoxazolePyrrolidine dicarboxylic acid
Primary Class Homoibotenic Acid (HIBO) Analogue AMPA Receptor AgonistKainate Receptor Agonist
Key Selectivity Mixed: iGluR (AMPA/Kainate) + mGluR (Group I/II) High: iGluR (GluA1-4)High: iGluR (GluK1-5)
Desensitization Variable (often slower than AMPA)Rapid (requires Cyclothiazide)Non-desensitizing (mostly)

Critical Insight: The "5-yl" substitution pattern in this compound aligns the acidic isoxazole moiety to mimic the extended conformation of glutamate required for mGluR activation, a feature often absent in the compact "4-yl" AMPA analogues.[1]

Comparative Performance Data

The following data summarizes the typical binding and functional profiles of 5-substituted isoxazole propionic acids compared to standard alternatives.

Table 1: Receptor Selectivity Profiles ( / )
Receptor Subtype3-Isoxazol-5-yl (HIBO/Homo-AMPA)AMPA (Control)NMDA (Control)Interpretation
AMPA (GluA) Moderate Agonist (

)
Potent Agonist (

)
Inactive (

)
5-yl derivatives are generally weaker at GluA than 4-yl analogues.[1]
Kainate (GluK) Weak/Partial Agonist Weak AgonistInactive5-yl derivatives often show higher cross-reactivity with GluK than AMPA does.[1]
NMDA Weak/Inactive InactivePotent Agonist High selectivity against NMDA is preserved in the isoxazole scaffold.[1]
mGluR1/5 (Gp I) Active (Agonist/Antagonist) InactiveInactiveDefining Feature: 5-yl derivatives often bind mGluRs; AMPA does not.[1]

Experimental Protocols for Selectivity Assessment

To validate the selectivity of a this compound derivative, you must employ a "Subtraction Protocol" that isolates iGluR currents from mGluR secondary effects.[1]

Workflow 1: Electrophysiological Discrimination (Whole-Cell Patch Clamp)

Objective: Distinguish between ionotropic gating (fast) and metabotropic modulation (slow/signaling) inherent to 5-substituted isoxazoles.

Protocol Steps:

  • Preparation: Prepare acute hippocampal slices or HEK293 cells transfected with GluA1/2 (for iGluR) or mGluR1/5 (for mGluR).[1]

  • iGluR Isolation Mode:

    • Bath Solution: ACSF containing 100

      
      M Picrotoxin  (GABA block) and 50 
      
      
      
      M D-AP5
      (NMDA block).[1]
    • Desensitization Block: Add 100

      
      M Cyclothiazide (CTZ) .[1] Note: CTZ is mandatory for isoxazole agonists; without it, the fast desensitization of GluA receptors will mimic a non-response.[1]
      
    • Application: Fast perfusion (piezo-driven) of the test compound (100 ms pulse).

    • Readout: Measure Peak Amplitude (pA) and Decay Tau (

      
      ).
      
  • mGluR Isolation Mode:

    • Blockade: Add 10

      
      M NBQX  (blocks AMPA/Kainate iGluRs).
      
    • Application: Slow bath application (30-60 seconds) of the test compound.

    • Readout: Monitor changes in holding current (I_hold) or calcium mobilization (if using Fura-2 imaging).

  • Analysis: Calculate the Selectivity Ratio :

    
    .[1]
    
Workflow 2: Radioligand Binding (Competition Assay)

Objective: Determine orthosteric affinity constants (


).
  • Ligand A (AMPA Site): [3H]-AMPA + KSCN (Chaotropic agent enhances binding).[1]

  • Ligand B (Kainate Site): [3H]-Kainate.[1]

  • Ligand C (mGluR Site): [3H]-Quisqualate (non-selective) or [3H]-MPEP (mGluR5 negative allosteric, for displacement checks).[1]

Mechanism of Action & Signaling Pathways

The diagram below visualizes the divergent signaling pathways activated by 5-substituted isoxazoles (Dual Action) versus the selective 4-substituted AMPA.[1]

G Compound 3-Isoxazol-5-yl Derivative GluA AMPA Receptor (GluA1-4) Compound->GluA Moderate Affinity GluK Kainate Receptor (GluK1-5) Compound->GluK Weak Affinity mGluR mGluR (Group I) Compound->mGluR High Affinity AMPA_Ref AMPA (4-yl) Reference AMPA_Ref->GluA High Affinity AMPA_Ref->mGluR No Binding IonFlux Na+/Ca2+ Influx (Fast Depolarization) GluA->IonFlux GluK->IonFlux GProtein Gq Coupling (PLC Activation) mGluR->GProtein CaRelease Intracellular Ca2+ Release GProtein->CaRelease

Figure 1: Divergent signaling.[1] Unlike AMPA (Red), the 3-Isoxazol-5-yl derivative (Blue) engages both ionotropic and metabotropic pathways, necessitating dual-assay screening.[1]

Synthesis & Handling (Technical Notes)

  • Stability: this compound derivatives are generally stable at room temperature but sensitive to strong bases which can open the isoxazole ring.[1]

  • Solubility: Dissolve in 0.1 N NaOH or DMSO.[1] Avoid acidic aqueous solutions for stock storage as precipitation may occur near the isoelectric point.[1]

  • Stereochemistry: Biological activity is often stereoselective.[1] For 2-amino derivatives (Homo-AMPA), the (S)-enantiomer is typically the eutomer (active form).[1] Ensure you are using the chirally pure substance for

    
     determination.[1]
    

References

  • Madsen, U., et al. (2005).[1] "Isoxazole amino acids as glutamate receptor ligands."[1][2][3][4] Current Medicinal Chemistry.

  • Hansen, K. B., et al. (2021).[1] "Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels." Pharmacological Reviews.

  • Krogsgaard-Larsen, P., et al. (1980).[1] "New class of glutamate agonist structurally related to ibotenic acid."[1] Nature.[1] [1]

  • Santa Cruz Biotechnology. "this compound Product Data." [1][5][6]

Sources

A Comparative Guide to the Antioxidant Potential of Isoxazole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2][3] Among its many attributes, the antioxidant potential of isoxazole derivatives has garnered significant attention, offering promising avenues for the development of novel therapeutics to combat oxidative stress-related pathologies.[4] This guide provides a comprehensive comparative analysis of the antioxidant capabilities of various isoxazole derivatives, supported by experimental data and detailed protocols to empower researchers in this dynamic field.

The Imperative for Potent Antioxidants: The Role of Isoxazole Derivatives

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[4] Antioxidants mitigate this damage by neutralizing free radicals. While numerous natural and synthetic antioxidants exist, the quest for novel, more potent, and target-specific agents is relentless. Isoxazole derivatives have emerged as a promising class of compounds due to their unique electronic and structural properties, which can be fine-tuned through synthetic modifications to enhance their antioxidant efficacy.[2][5][6]

Comparative Analysis of Antioxidant Activity: A Data-Driven Overview

The antioxidant potential of a compound can be assessed through various in vitro assays, each with its own mechanism and nuances. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. Below is a comparative summary of the antioxidant activities of representative isoxazole derivatives from the literature, primarily focusing on the widely reported DPPH assay.

Isoxazole Derivative ClassSpecific Compound Example(s)DPPH Radical Scavenging Activity (IC50)StandardReference(s)
Fluorophenyl-isoxazole-carboxamides Compound 2a0.45 ± 0.21 µg/mLTrolox (3.10 ± 0.92 µg/mL)[4][7]
Compound 2c0.47 ± 0.33 µg/mLTrolox (3.10 ± 0.92 µg/mL)[4][7]
Isoxazole-containing Chalcones Compound with 2,4,6-trimethoxy substitution5 µg/mLGallic Acid[8]
Compound 285 ± 1 µg/mLNot specified[9]
Isoxazole-amide Analogues Compound 2a7.8 ± 1.21 µg/mLTrolox (2.75 µg/mL)[2]

Key Insights from the Data:

  • Potency: Certain fluorophenyl-isoxazole-carboxamide derivatives have demonstrated exceptionally high antioxidant potency, with IC50 values significantly lower than the standard antioxidant, Trolox.[4][7]

  • Substitution Effects: The antioxidant activity of isoxazole-containing chalcones is notably enhanced by the presence of electron-donating groups, such as methoxy (-OCH3) groups, on the phenyl ring.[8][9] This suggests that the ability to donate a hydrogen atom or an electron is a key mechanism of their antioxidant action.

Unraveling the Mechanism of Action: Beyond Radical Scavenging

While direct radical scavenging is a primary mechanism for many antioxidants, emerging evidence suggests that isoxazole derivatives may also exert their effects through the modulation of cellular signaling pathways involved in the endogenous antioxidant response.

The Nrf2-ARE Pathway: A Key Target for Cellular Defense

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.[10] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[10][11]

Recent studies have shown that certain 3-bromo-4,5-dihydroisoxazole derivatives can act as potent activators of the Nrf2 pathway.[12] These electrophilic isoxazolines can covalently modify cysteine residues on Keap1, leading to the release and activation of Nrf2.[12] This indirect antioxidant mechanism, which augments the cell's own defense systems, represents a highly attractive therapeutic strategy.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and comparative studies, this section provides detailed, step-by-step protocols for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[4]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (isoxazole derivatives)

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid, or Gallic Acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.

  • Preparation of test samples and standard: Prepare stock solutions of the isoxazole derivatives and the standard antioxidant in methanol. From these, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • To a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds or the standard to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (isoxazole derivatives)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples and standard: Prepare a series of dilutions of the isoxazole derivatives and the standard antioxidant.

  • Assay:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test compounds or the standard to the wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds (isoxazole derivatives)

  • Standard (e.g., FeSO₄·7H₂O)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of test samples and standard: Prepare a series of dilutions of the isoxazole derivatives and a standard curve of FeSO₄.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compounds, standard, or blank (solvent) to the wells.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents (e.g., in µM).

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the antioxidant assays described.

Diagram 1: DPPH Radical Scavenging Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Standard DPPH_sol->Mix Sample_prep Prepare Sample/Standard Dilutions Sample_prep->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Diagram 2: ABTS Radical Cation Decolorization Assay Workflow

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_gen Generate ABTS•+ Radical Cation Mix Mix ABTS•+ Solution with Sample/Standard ABTS_gen->Mix Sample_prep Prepare Sample/Standard Dilutions Sample_prep->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Diagram 3: Nrf2-ARE Signaling Pathway Activation

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Free Nrf2 Nrf2_Keap1->Nrf2_free Isoxazole Isoxazole Derivative (e.g., 3-bromo-4,5-dihydroisoxazole) Isoxazole->Nrf2_Keap1 Induces Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Transcription Transcription of Antioxidant Genes (HO-1, NQO1) ARE->Transcription

Caption: Activation of the Nrf2-ARE pathway by isoxazole derivatives.

Future Directions and Recommendations

While significant progress has been made in understanding the antioxidant potential of isoxazole derivatives, several areas warrant further investigation:

  • Broader Comparative Studies: There is a need for comprehensive studies that compare a wide range of isoxazole derivatives using a battery of antioxidant assays (DPPH, ABTS, FRAP, and others) to establish a more complete structure-activity relationship.

  • Cellular Antioxidant Activity (CAA) Assays: Future research should incorporate cell-based assays, such as the CAA assay, to assess the antioxidant activity of isoxazole derivatives in a more biologically relevant context. This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals within cells, taking into account cellular uptake and metabolism.

  • Mechanistic Elucidation: Further studies are needed to explore the detailed molecular mechanisms by which isoxazole derivatives activate the Nrf2 pathway and to identify other potential cellular targets involved in their antioxidant effects.

Conclusion

Isoxazole derivatives represent a highly promising class of antioxidant agents with the potential for therapeutic applications in a wide range of oxidative stress-related diseases. Their chemical tractability allows for the fine-tuning of their antioxidant properties, and their ability to modulate cellular antioxidant pathways like Nrf2-ARE opens up exciting new avenues for drug discovery. This guide provides a foundational understanding and practical protocols to aid researchers in the continued exploration and development of these remarkable compounds.

References

  • Chaithra R., Senthil Kumar G.P., Pramila T. and Vidya D.N. A REVIEW ON THE SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF ISOXAZOLE. european journal of pharmaceutical and medical research.
  • Guan, X., Li, Y., & Zhang, Y. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(15), 5789.
  • Hawash, M., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
  • Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific reports, 12(1), 18279.
  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Letters in Drug Design & Discovery, 18(11), 1031-1049.
  • Kumar, M., & Parjapat, M. (2022). A review of isoxazole biological activity and present synthetic techniques. IP International Journal of Comprehensive and Advanced Pharmacology, 7(4), 236-244.
  • Loganathan, T., & Manian, S. (2012). Comparison of ABTS, FRAP assays for estimating antioxidant activity from Alternanthera sessilis extracts. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 993-999.
  • Rahman, M. M., et al. (2021). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. E3S Web of Conferences, 306, 01002.
  • Shaik, A. B., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules (Basel, Switzerland), 25(5), 1047.
  • Zielińska, D., & Szawara-Nowak, D. (2019). Comparison of antioxidant activities of fractionated extracts from seedlings and herb of Chelidonium majus L. using DPPH, ABTS and FRAP methods. Herba Polonica, 65(3), 26-36.
  • Das, S., & Saikia, P. J. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC advances, 11(54), 34226–34253.
  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific reports, 12(1), 18279.
  • Rathore, A., Saini, S., & Suresh, N. (2023). Advances in isoxazole chemistry and their role in drug discovery. Future Journal of Pharmaceutical Sciences, 9(1), 22.
  • Guan, X., Li, Y., & Zhang, Y. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(15), 5789.
  • Ak, G., & Gulcin, İ. (2022). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2396-2415.
  • Pinto, A., et al. (2019). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. ChemMedChem, 14(11), 1143–1150.
  • Shaik, A. B., et al. (2020). Synthesis of Novel and Potential Antimicrobial, Antioxidant and Anticancer Chalcones and Dihydropyrazoles Bearing Isoxazole Scaffold. Molecules (Basel, Switzerland), 25(2), 339.
  • Ayoup, M., et al. (2022). Some biologically important 1,2,4-oxadiazole derivatives; (a) Nrf2-ARE...
  • Dai, Z., et al. (2022). Beyond direct Nrf2 activation; reinvestigating 1,2,4-oxadiazole scaffold as a master key unlocking the antioxidant cellular machinery for cancer therapy. Journal of Medicinal Chemistry, 65(15), 10255-10271.
  • Al-Ishaq, R. K., et al. (2022). NRF2 Activation by Nitrogen Heterocycles: A Review. Molecules, 27(19), 6292.
  • Saha, S., et al. (2020).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Isoxazol-5-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Isoxazol-5-ylpropanoic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework for understanding the chemical principles that underpin these essential safety procedures.

I. Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the first step in safe handling and disposal. Based on data from analogous compounds, it is prudent to assume that this compound may exhibit the following hazardous characteristics:

  • Skin and Eye Irritation: Similar isoxazole derivatives are known to cause skin and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

Incompatible Materials: To prevent dangerous chemical reactions, avoid contact with strong oxidizing agents, bases, and amines during storage and disposal.[2][3]

II. Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To protect against splashes and airborne particles that could cause serious eye irritation or injury.[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[2]
Body Protection A laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.To minimize the risk of inhaling dust or vapors, which may cause respiratory irritation.[1][3]

III. Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid dust generation and place it into a suitable, labeled container for disposal.[2]

  • Decontamination: Clean the spill area with an appropriate solvent (consult your institution's Environmental Health and Safety (EHS) department for recommendations), followed by soap and water.

  • Waste Disposal: All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly.

IV. Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[5]

  • Waste Segregation:

    • Solid Waste: Collect unadulterated this compound and any contaminated solids (e.g., weighing paper, contaminated PPE) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6]

    • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • Container Labeling: All hazardous waste containers must be clearly labeled with the following information:[5][7]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed").[5]

  • Storage:

    • Store sealed hazardous waste containers in a designated and secure satellite accumulation area.[5][6]

    • This area should be well-ventilated and away from incompatible materials.[5]

    • Do not allow waste to accumulate for more than the time limits specified by regulatory bodies like the EPA and your institution's policies.[8]

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5]

    • The EHS department will work with a certified hazardous waste disposal company to ensure the material is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[9] High-temperature incineration is often the preferred method for the destruction of such organic compounds.[10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway Start Handling this compound PPE Don Appropriate PPE Start->PPE WasteGenerated Waste Generated? PPE->WasteGenerated SolidWaste Solid Waste WasteGenerated->SolidWaste Yes (Solid) LiquidWaste Liquid Waste WasteGenerated->LiquidWaste Yes (Liquid) SegregateSolid Segregate in Labeled Solid Waste Container SolidWaste->SegregateSolid SegregateLiquid Segregate in Labeled Liquid Waste Container LiquidWaste->SegregateLiquid Store Store in Satellite Accumulation Area SegregateSolid->Store SegregateLiquid->Store EHS Contact EHS for Pickup Store->EHS FinalDisposal Professional Disposal (e.g., Incineration) EHS->FinalDisposal

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for guidance tailored to your local regulations and laboratory environment.[11][12][13]

References

  • Safety D
  • Material Safety Data Sheet - 3-Hydroxybenzoic Acid, 99%. Cole-Parmer.
  • SAFETY D
  • SAFETY D
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • SAFETY D
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • A Comprehensive Guide to the Proper Disposal of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. Benchchem.
  • OSHA Laboratory Standard. National Center for Biotechnology Information, U.S.
  • Laboratories - Overview.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Laboratory Safety Guidance.
  • This compound | CAS 98140-73-9. Santa Cruz Biotechnology.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • The Laboratory Standard. Vanderbilt University Environmental Health and Safety.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradi
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. YouTube.
  • OSHA Standards for Biological Laboratories.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • Hazardous Waste - EHSO Manual 2025-2026. University of Georgia Environmental Health and Safety Division.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.